DOTA-(t-Butyl)3-PEG5-azide
説明
特性
分子式 |
C40H76N8O12 |
|---|---|
分子量 |
861.1 g/mol |
IUPAC名 |
tert-butyl 2-[4-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C40H76N8O12/c1-38(2,3)58-35(50)31-46-14-12-45(30-34(49)42-10-20-53-22-24-55-26-28-57-29-27-56-25-23-54-21-11-43-44-41)13-15-47(32-36(51)59-39(4,5)6)17-19-48(18-16-46)33-37(52)60-40(7,8)9/h10-33H2,1-9H3,(H,42,49) |
InChIキー |
ZAFZQMAHXFLVMX-UHFFFAOYSA-N |
外観 |
Solid powder |
純度 |
>95% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DOTA-(t-Butyl)3-PEG5-azide |
製品の起源 |
United States |
Foundational & Exploratory
DOTA-(t-Butyl)3-PEG5-azide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-(t-Butyl)3-PEG5-azide is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and molecular imaging. This molecule incorporates three key functional components: a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator with its carboxylic acid groups protected by t-butyl esters, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique combination of functionalities makes it an invaluable tool for linking biomolecules to imaging agents or therapeutic payloads.
The DOTA moiety is a powerful chelating agent for various metal ions, including radionuclides used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT), as well as lanthanides for magnetic resonance imaging (MRI). The t-butyl protecting groups prevent the carboxylates from participating in unintended reactions during synthesis and conjugation, and can be readily removed under acidic conditions to allow for metal chelation. The hydrophilic PEG5 spacer enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate. The terminal azide group allows for covalent attachment to alkyne- or cyclooctyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. These "click chemistry" reactions are highly efficient, specific, and biocompatible.
This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, intended to assist researchers in its effective use.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the DOTA macrocycle functionalized with three t-butyl-protected acetate (B1210297) arms and one arm linked to a PEG5-azide chain.
Chemical Structure
Caption: Schematic of this compound Structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various supplier technical data sheets.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₀H₇₆N₈O₁₂ | [1][2] |
| Molecular Weight | 861.09 g/mol | [1] |
| Exact Mass | 860.5583 | [1] |
| Appearance | Colorless to light yellow oil | [3] |
| Purity | Typically ≥95% | [2][4] |
| Solubility | Soluble in DMF and DCM | [2] |
| Storage Conditions | -20°C for long-term storage | [2][3] |
Applications in Research and Drug Development
This compound is a versatile linker primarily used in the development of complex biomolecular constructs for diagnostics and therapeutics.
Radiopharmaceutical Development
A primary application of this linker is in the synthesis of radiolabeled molecules for PET and SPECT imaging. The DOTA cage can be deprotected and subsequently chelated with medically relevant radioisotopes such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), or Copper-64 (⁶⁴Cu). The azide functionality allows for the conjugation of this radiometal-chelate complex to a targeting moiety, such as a peptide, antibody, or small molecule, that has been functionalized with an alkyne group. This enables the targeted delivery of the radioisotope to specific cells or tissues for imaging or radiotherapy.
PROTAC® Development
In the field of targeted protein degradation, this compound can serve as a component of a Proteolysis Targeting Chimera (PROTAC®).[5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of this linker allows for its incorporation between a target-binding ligand and an E3 ligase-binding ligand.
Bioconjugation and Click Chemistry
The presence of a terminal azide group makes this molecule an ideal reagent for "click chemistry".[5] This set of reactions is known for its high yield, specificity, and biocompatibility. The azide can react with terminal alkynes in a copper(I)-catalyzed reaction (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a copper-free, strain-promoted reaction (SPAAC). This allows for the efficient and specific conjugation to a wide range of biomolecules that have been appropriately functionalized.
Experimental Protocols
General Workflow for Bioconjugation via CuAAC ("Click Chemistry")
This workflow outlines the general steps for conjugating this compound to an alkyne-functionalized biomolecule.
Caption: CuAAC Bioconjugation Workflow.
Detailed Methodologies:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 1 mg/mL solution of the alkyne-functionalized biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a 50 mM stock solution of copper(II) sulfate in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.
-
-
Reaction Procedure:
-
In a microcentrifuge tube, combine the alkyne-biomolecule, this compound (typically in a 3-5 fold molar excess), and the THPTA ligand.
-
To initiate the reaction, add the copper(II) sulfate followed by the freshly prepared sodium ascorbate.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or LC-MS.
-
-
Purification and Analysis:
-
Upon completion, the reaction mixture can be purified by size-exclusion chromatography to remove small molecule reagents.
-
The purity of the final conjugate should be assessed by analytical HPLC.
-
The identity of the conjugate should be confirmed by mass spectrometry.
-
Deprotection and Radiolabeling
Following conjugation, the t-butyl protecting groups on the DOTA moiety must be removed to allow for radiolabeling.
-
Deprotection:
-
The purified conjugate is typically treated with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of a scavenger like triisopropylsilane.
-
The reaction is usually carried out at room temperature for 1-2 hours.
-
The deprotected conjugate is then purified, typically by HPLC.
-
-
Radiolabeling (e.g., with ⁶⁸Ga):
-
The deprotected conjugate is dissolved in a suitable buffer (e.g., sodium acetate buffer, pH 4.5).
-
The ⁶⁸Ga eluate from a ⁶⁸Ge/⁶⁸Ga generator is added to the conjugate solution.
-
The reaction mixture is heated at 95°C for 5-10 minutes.
-
The radiolabeling efficiency is determined by radio-TLC or radio-HPLC.
-
The final radiolabeled product is typically purified using a C18 cartridge to remove unchelated ⁶⁸Ga.
-
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug development and molecular imaging. Its well-defined structure, combining a protected DOTA chelator, a PEG spacer, and an azide handle for click chemistry, allows for the straightforward synthesis of complex bioconjugates. While detailed experimental data and peer-reviewed protocols for this specific molecule are not widely available, the general procedures outlined in this guide provide a solid foundation for its application in the laboratory. As with any chemical reagent, it is imperative that researchers perform appropriate characterization and optimization for their specific systems to ensure reliable and reproducible results.
References
An In-depth Technical Guide to the Application of DOTA-(t-Butyl)3-PEG5-azide in Research
For Researchers, Scientists, and Drug Development Professionals
DOTA-(t-Butyl)3-PEG5-azide is a heterobifunctional linker at the forefront of radiopharmaceutical development and molecular imaging. Its unique tripartite structure, comprising a DOTA chelator, a polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) reactive group, offers a versatile platform for the precise construction of targeted imaging and therapeutic agents. This guide provides a comprehensive overview of its core applications, experimental methodologies, and the underlying chemical principles.
The core of this linker is the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, a highly efficient chelating agent renowned for its ability to form exceptionally stable complexes with a variety of radiometals used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, as well as targeted radionuclide therapy. The three tert-butyl ester groups serve as protecting groups for the carboxylic acid arms of the DOTA cage, preventing unwanted side reactions during the conjugation process. These protecting groups can be efficiently removed under acidic conditions to allow for radiolabeling.
The PEG5 spacer, a five-unit polyethylene glycol chain, enhances the pharmacokinetic properties of the resulting bioconjugate. PEGylation is a well-established strategy to improve solubility, increase in vivo stability by reducing enzymatic degradation, and prolong circulation half-life. The azide (N3) group is a key functional handle for "click chemistry," a suite of bioorthogonal reactions that enable the efficient and specific covalent attachment of the linker to a biomolecule of interest, such as a peptide, antibody, or small molecule, that has been functionalized with a corresponding alkyne group.
Core Applications in Research
The primary application of this compound is in the development of targeted radiopharmaceuticals. This involves a multi-step process:
-
Bioconjugation: The azide group of the linker is covalently attached to a targeting molecule (e.g., a tumor-specific peptide) that has been modified to contain an alkyne group. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
-
Deprotection: The tert-butyl ester protecting groups on the DOTA chelator are removed using an acid, such as trifluoroacetic acid (TFA), to expose the free carboxylic acids.
-
Radiolabeling: The deprotected DOTA-PEG-bioconjugate is then incubated with a solution containing the desired radiometal (e.g., Gallium-68) to form the final radiolabeled imaging or therapeutic agent.
This modular approach allows for the development of a wide range of targeted agents for applications in oncology, neurology, and cardiology.
Data Presentation
While specific quantitative data for this compound is not extensively published, the following tables provide representative data for similar DOTA-conjugated and PEGylated systems to serve as a benchmark for researchers.
Table 1: Representative Radiolabeling Efficiencies of ⁶⁸Ga with DOTA-Conjugates
| DOTA-Conjugate Type | Precursor Amount | Reaction Temperature (°C) | Reaction Time (min) | Radiolabeling Efficiency (%) | Reference |
| DOTA-Peptide | 20 µg | 90 | 20 | >95 | [1] |
| DOTA-PAMAM Dendrimer | 11.69 µM | 90-100 | 30 | >93 | [2] |
| DOTA-Curcumin | Not Specified | 95 | 15-20 | >90 | [3] |
| DOTA-TOC | 5-20 µg | Not Specified | Not Specified | 60.37 ± 28.56 | [4] |
Table 2: Representative In Vitro Stability of ⁶⁸Ga-DOTA-Conjugates
| DOTA-Conjugate | Medium | Incubation Time (min) | Intact Conjugate (%) | Reference |
| ⁶⁸Ga-DOTA-Curcumin | PBS | 120 | 88 ± 3 | [3] |
| ⁶⁸Ga-DOTA-Curcumin | Human Serum | 120 | 85 ± 3 | [3] |
| ⁶⁸Ga-DOTA-Curcumin | Whole Human Blood | 120 | 57 ± 3 | [3] |
| ⁶⁸Ga-DOTA-TBIA101 | Whole Blood | 180 | ≥97.2 | [5] |
| ⁶⁸Ga-DOTA-TBIA101 | Plasma | 180 | ≥97.2 | [5] |
| ⁶⁸Ga-DOTA-TBIA101 | Serum | 180 | ≥97.2 | [5] |
Table 3: Representative Yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEGylated Azides
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Yield (%) | Reference |
| Alkyne-Peptide | Azido-PEG | Copper Wire | DMF | ~100 | [6] |
| Alkyne-Peptide | Azido-PEG | CuSO₄/NaAsc | DMF | >95 | [6] |
| PEG-functionalized alkyne | Azide-functionalized resorcinarene | CuBr/PMDETA | DMF | 84 | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound. These should be considered as starting points and may require optimization for specific applications.
This protocol describes the conjugation of this compound to an alkyne-functionalized biomolecule.
Materials:
-
This compound
-
Alkyne-functionalized biomolecule (e.g., peptide, protein)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO, DMF) if needed for solubility
-
Nitrogen or Argon gas
Procedure:
-
Prepare stock solutions of all reagents. Dissolve this compound and the alkyne-functionalized biomolecule in the reaction buffer. An organic co-solvent may be used to aid solubility.
-
In a reaction vial, combine the alkyne-functionalized biomolecule and a molar excess (typically 1.5-5 equivalents) of this compound.
-
Add the copper-stabilizing ligand (e.g., TBTA) to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Sparge the reaction mixture with nitrogen or argon gas and seal the vial.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Once the reaction is complete, the product can be purified using size-exclusion chromatography, reversed-phase HPLC, or other suitable methods to remove excess reagents and the copper catalyst.
This protocol outlines the removal of the t-butyl protecting groups from the DOTA chelator.
Materials:
-
DOTA(t-Butyl)3-PEG5-bioconjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)
-
Cold diethyl ether
-
Nitrogen or Argon gas
Procedure:
-
Lyophilize the DOTA(t-Butyl)3-PEG5-bioconjugate to remove any residual water.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Dissolve the lyophilized conjugate in the cleavage cocktail.
-
Allow the reaction to proceed at room temperature for 2-4 hours under a nitrogen or argon atmosphere.
-
Following deprotection, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the deprotected product.
-
Wash the pellet with cold diethyl ether to remove residual TFA and scavengers.
-
Dry the final deprotected DOTA-PEG5-bioconjugate under vacuum.
This protocol describes the chelation of ⁶⁸Ga to the deprotected DOTA-PEG5-bioconjugate.
Materials:
-
Deprotected DOTA-PEG5-bioconjugate
-
⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5)
-
Sterile, metal-free water
-
Heating block or water bath
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a sterile, metal-free reaction vial, add the required amount of the deprotected DOTA-PEG5-bioconjugate (typically in the range of 10-50 µg).
-
Add the sodium acetate buffer to the reaction vial to adjust the pH to approximately 4.0-4.5.[1]
-
Add the ⁶⁸GaCl₃ eluate to the buffered conjugate solution.
-
Heat the reaction mixture at 90-95°C for 10-20 minutes.[1]
-
After cooling to room temperature, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A high radiochemical purity (>95%) is typically desired for in vivo applications.[4]
Mandatory Visualizations
Caption: Experimental workflow for creating a radiolabeled bioconjugate.
Caption: Logical workflow for synthesis and radiolabeling.
References
- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling optimization and characterization of 68Ga labeled DOTA–polyamido-amine dendrimer conjugate – Animal biodistribution and PET imaging results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of single vial kits for preparation of (68)Ga-labelled peptides for PET imaging of neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of DOTA-tris(t-butyl ester) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core synthesis pathway for DOTA-tris(t-butyl ester), a critical bifunctional chelator in the development of targeted radiopharmaceuticals and molecular imaging agents. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and implementation in a laboratory setting.
Introduction: The Strategic Importance of tert-Butyl Protection in DOTA Synthesis
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly effective chelating agent, renowned for forming exceptionally stable complexes with a variety of metal ions, particularly lanthanides. This stability is paramount for in vivo applications to prevent the release of potentially toxic free metal ions. For bioconjugation, where DOTA is attached to targeting moieties such as peptides or antibodies, selective protection of its carboxylic acid groups is essential to control reactivity.
The use of tert-butyl esters as protecting groups is advantageous due to their stability under basic conditions and their lability under mild acidic conditions, typically using trifluoroacetic acid (TFA). This allows for the selective deprotection of the carboxyl groups after conjugation to a biomolecule, often concurrently with the cleavage of the conjugate from a solid-phase resin. DOTA-tris(t-butyl ester), with three of its four carboxylic acid arms protected, offers a single free carboxylic acid for direct and specific conjugation, preventing intermolecular cross-linking.[1]
Synthetic Pathway Overview
The most common and efficient synthesis of DOTA-tris(t-butyl ester) is a two-step process.[1][2] The synthesis commences with the regioselective tris-alkylation of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen). This intermediate is then selectively alkylated on the remaining secondary amine, followed by a final hydrolysis or deprotection step to yield the desired product. An alternative approach involves the use of benzyl (B1604629) bromoacetate (B1195939) for the fourth arm, which is subsequently removed by hydrogenolysis.[3]
A significant advantage of the primary described method is the straightforward purification process that can avoid laborious and time-consuming column chromatography, making it a cost-effective and scalable method.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for the two-step synthesis of DOTA-tris(t-butyl ester).
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tris-alkylation of Cyclen | tert-Butyl bromoacetate, Sodium Acetate (B1210297) | N,N-Dimethylacetamide | Room Temp. | 120 | - | [4] |
| 2a | Mono-alkylation | Ethyl bromoacetate, K₂CO₃ | CH₃CN | 55-60 | - | 98 | [1] |
| 2b | Hydrolysis | NaOH, Dioxane/H₂O | Dioxane/H₂O (3:1) | 50 | 4 | 94 (from step 2a) | [1] |
| Overall | Two-Step Synthesis | ~92 | [1] |
Table 2: Product Characterization
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Analytical Technique | Expected Results | Reference |
| DOTA-tris(t-butyl ester) | C₂₈H₅₂N₄O₈ | 572.73 | ¹H NMR, ¹³C NMR, HRMS | Confirmation of structure and molecular weight | [2][5] |
Detailed Experimental Protocols
The following protocols are based on established and efficient synthetic routes.[1][4]
Step 1: Synthesis of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tris(tBu)ester)
-
To a suspension of cyclen (1.0 eq) and sodium acetate (3.0 eq) in N,N-dimethylacetamide (DMA), add a solution of tert-butyl bromoacetate (3.0 eq) in DMA dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 5 days.
-
Pour the reaction mixture into water to obtain a clear solution.
-
Add solid sodium bicarbonate portion-wise until a white solid precipitates.
-
Collect the precipitate by filtration and dissolve it in chloroform.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Step 2a: Synthesis of 1-(Ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
-
In a round-bottom flask under a nitrogen atmosphere, combine 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetonitrile (B52724).
-
Heat the mixture to 55-60°C.
-
Add a solution of ethyl bromoacetate (1.0 eq) in acetonitrile dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter off the potassium carbonate and remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Step 2b: Synthesis of 1-(Acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DOTA-tris(t-butyl ester))
-
Dissolve the crude product from Step 2a in a 3:1 (v/v) mixture of dioxane and aqueous NaOH solution.
-
Stir the solution vigorously under a nitrogen atmosphere at 50°C for approximately 4 hours.
-
Remove the dioxane under reduced pressure.
-
Add water to the residue.
-
Extract the aqueous mixture three times with dichloromethane (B109758) (CH₂Cl₂).
-
Combine the organic phases and wash twice with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, DOTA-tris(t-butyl ester).[2]
Experimental Workflow and Logic
The overall experimental workflow is designed for efficiency and scalability, with a key feature being the avoidance of column chromatography for purification.
Purification and Characterization
A significant advantage of the presented synthetic route is the ability to purify the final product without resorting to column chromatography.[1] The purification relies on precipitation and liquid-liquid extraction techniques.
Characterization of the final product is typically performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight.
Alternative tert-Butyl Protected DOTA Derivatives
While DOTA-tris(t-butyl ester) is the most common derivative for bioconjugation, other protection strategies exist. For instance, the synthesis of 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has been reported, providing a di-functionalized chelator. The choice of the specific derivative depends on the desired application and the number of functional groups to be introduced.
Conclusion
The synthesis of tert-butyl protected DOTA derivatives, particularly DOTA-tris(t-butyl ester), is a critical process for the advancement of radiopharmaceuticals and molecular imaging agents. The presented two-step synthetic protocol offers a high-yield and cost-effective method for producing this essential bifunctional chelator. The detailed experimental procedures and workflow diagrams provided in this guide are intended to facilitate the successful implementation of this synthesis in a research and development setting.
References
- 1. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TW201713632A - Method for preparing DOTA derivative organic ligand which is a precursor DOTA-tris(tBu ester) of hypoxic tissue contrast agent DOTA-Ni with significant cost advantage in the preparation - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOTA-tris(tert-butyl ester) Novabiochem® | 137076-54-1 [sigmaaldrich.com]
The Pivotal Role of PEG5 Linkers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the ultimate success and efficacy of the resulting conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers, and specifically those with five ethylene (B1197577) glycol units (PEG5), have emerged as a versatile and highly advantageous tool. This in-depth technical guide explores the core functions of PEG5 linkers in bioconjugation, providing a comprehensive overview of their properties, applications, and the quantitative impact they impart on biomolecules. Detailed experimental protocols and visual representations of key processes are included to equip researchers with the practical knowledge needed for successful bioconjugate development.
Core Principles and Advantages of PEG5 Linkers
Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer.[1][2] The incorporation of a discrete PEG5 chain as a linker in bioconjugates offers a multitude of benefits that address common challenges in drug development, such as poor solubility and rapid clearance of hydrophobic drugs.[3][4]
The primary advantages of utilizing a PEG5 linker can be summarized as follows:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic agents are hydrophobic, leading to challenges in formulation and a propensity for aggregation. The hydrophilic nature of the PEG5 linker significantly improves the overall solubility of the bioconjugate in aqueous environments, mitigating aggregation and facilitating easier handling and administration.[3][4]
-
Improved Pharmacokinetics: The presence of the PEG5 chain increases the hydrodynamic radius of the bioconjugate. This increased size leads to reduced renal clearance, resulting in a longer circulation half-life in the bloodstream.[3] This extended exposure can lead to greater accumulation of the therapeutic agent at the target site.
-
Reduced Immunogenicity: The PEG5 linker can act as a shield, masking potential antigenic epitopes on the surface of a protein or antibody. This "stealth" effect can reduce the likelihood of an immune response against the bioconjugate, a critical factor for therapeutics administered repeatedly.[1]
-
Precise Spatial Control: A discrete PEG5 linker provides a defined and flexible spacer of a specific length between the two conjugated molecules. This precise control over distance is crucial for minimizing steric hindrance and ensuring that the biological activity of the components, such as the binding affinity of an antibody, is retained.[3]
-
Increased Stability: PEG chains can protect the conjugated biomolecule from enzymatic degradation and proteolysis, thereby enhancing its stability in biological fluids.[5]
Quantitative Impact of PEG Linkers
The length of the PEG linker is a critical parameter that can be modulated to fine-tune the properties of a bioconjugate. While specific quantitative data for PEG5 is often embedded in broader studies comparing various PEG lengths, the general trends provide valuable insights.
| Parameter | Effect of Increasing PEG Linker Length | Rationale |
| Solubility | Increases | The hydrophilic nature of the PEG chain improves the overall solubility of the bioconjugate, especially for hydrophobic payloads.[3] |
| Plasma Half-life (t½) | Generally Increases | The increased hydrodynamic size reduces renal clearance, leading to longer circulation times.[3] Studies on affibody-based drug conjugates showed that increasing PEG size from no PEG to 4 kDa and 10 kDa resulted in a 2.5-fold and 11.2-fold increase in half-life, respectively.[6] |
| In Vitro Cytotoxicity (for ADCs) | May Decrease | Longer linkers can sometimes lead to reduced potency in cell-based assays, potentially due to altered cell permeability or payload release kinetics.[7] For instance, affibody-MMAE conjugates with 4 kDa and 10 kDa PEG linkers showed a 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively, compared to a non-PEGylated conjugate.[6] |
| In Vivo Efficacy (for ADCs) | Often Improves | Enhanced pharmacokinetic properties and tumor accumulation due to longer circulation times can lead to improved overall antitumor efficacy, despite potentially lower in vitro potency.[7] |
| Drug-to-Antibody Ratio (DAR) Aggregation | Reduces | Hydrophilic PEG linkers can mitigate the aggregation propensity of ADCs, even at higher DARs where hydrophobic payloads would typically induce aggregation.[3] |
Applications in Bioconjugation
Heterobifunctional PEG5 linkers are instrumental in the development of advanced biotherapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3]
Antibody-Drug Conjugates (ADCs)
In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker is a critical component influencing the stability, efficacy, and safety of the ADC. PEG5 linkers are incorporated to enhance the solubility and pharmacokinetic profile of the ADC, which can allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[3]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding and E3-binding moieties is crucial for the formation and stability of the ternary complex. PEG5 linkers are frequently employed to provide the optimal length and flexibility required for efficient ternary complex formation and subsequent protein degradation.[3]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a heterobifunctional PEG5 linker and its use in a typical bioconjugation reaction.
Synthesis of a Heterobifunctional Alkyne-PEG5-Iodo Linker
This protocol outlines a general method for synthesizing an alkyne-PEG5-iodo linker, which can be further modified for various bioconjugation applications.[3]
Materials:
-
Pentaethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium iodide (NaI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichloromethane (DCM)
-
Acetone
-
Silica (B1680970) gel for chromatography
Procedure:
-
Monopropargylation of Pentaethylene Glycol:
-
Dissolve pentaethylene glycol in anhydrous THF and cool the solution to 0 °C.
-
Add NaH portion-wise and stir the mixture for 30 minutes at 0 °C.
-
Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.
-
-
Mesylation of Alkyne-PEG5-OH:
-
Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.
-
Add MsCl dropwise and stir for 2 hours at room temperature.
-
Wash the reaction mixture with dilute HCl and brine.
-
Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.
-
-
Iodination of Alkyne-PEG5-OMs:
-
Dissolve alkyne-PEG5-OMs and NaI in acetone.
-
Heat the reaction mixture to reflux and stir overnight.
-
Concentrate the reaction mixture and purify by silica gel chromatography to yield the final product, alkyne-PEG5-I.
-
Bioconjugation using an NHS-PEG5-Maleimide Linker
This protocol describes the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using a commercially available or synthesized NHS-PEG5-maleimide linker.[3]
References
- 1. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
The Azide Group: A Locus of Reactivity in Click Chemistry for Accelerated Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azide (B81097) functional group, once primarily known for its use in explosives and as a metabolic inhibitor, has been repurposed by the principles of "click chemistry" into a cornerstone of modern chemical biology and drug development.[1] Its unique combination of stability, small size, and bioorthogonality makes it an ideal chemical handle for the rapid and efficient construction of complex molecular architectures.[1][2] This technical guide delves into the core function of the azide group in the two most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing detailed mechanisms, experimental protocols, and quantitative data to empower researchers in their quest for novel therapeutics.
The Azide as a Bioorthogonal Chemical Reporter
The utility of the azide group in complex biological systems stems from its "bioorthogonality" – it is virtually absent in nature and does not participate in or interfere with native biochemical processes.[1][3] This allows for the precise and selective labeling of biomolecules in their native environments, including within living cells.[][5] Azides can be readily introduced into biomolecules such as proteins, nucleic acids, and glycans through metabolic labeling or chemical modification of existing functional groups.[2][6][7] Once incorporated, the azide serves as a latent reactive partner, poised for a highly specific "click" reaction with a complementary alkyne-containing molecule.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential Click Reaction
The CuAAC reaction is the premier example of a click reaction, renowned for its high yields, stereospecificity, and broad functional group tolerance.[1][8] It involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[9][10] This reaction exhibits a remarkable rate acceleration of 107 to 108 compared to the uncatalyzed thermal reaction, which often requires harsh conditions and yields a mixture of regioisomers.[9][11]
Mechanism of CuAAC
The now widely accepted mechanism for CuAAC involves a dinuclear copper intermediate.[9][12] Kinetic studies have shown a second-order dependence on the copper concentration, supporting this more complex pathway over earlier mononuclear proposals.[9][12]
The catalytic cycle can be summarized in the following key steps:
-
Formation of a Copper-Acetylide Complex: A terminal alkyne reacts with a Cu(I) catalyst to form a π-complex, which then deprotonates to generate a highly nucleophilic copper-acetylide intermediate.[12][13]
-
Coordination of the Azide: The azide coordinates to a second copper atom, which acts as a stabilizing donor ligand.[11]
-
Cycloaddition: The coordinated azide then undergoes a [3+2] cycloaddition with the copper acetylide, forming a six-membered copper metallacycle intermediate.[9][11]
-
Ring Contraction and Protonolysis: This metallacycle rapidly contracts to a more stable dinuclear copper triazolide.[9] Subsequent protonolysis, often by another molecule of the terminal alkyne, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active catalytic species.[9][11]
Quantitative Data for CuAAC Reactions
The efficiency of CuAAC reactions is influenced by factors such as the nature of the reactants, the solvent, and the catalytic system employed. The following table summarizes typical quantitative data for CuAAC reactions.
| Reactants | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Phenylacetylene, Benzyl (B1604629) Azide | CuSO₄/Sodium Ascorbate (B8700270) | t-BuOH/H₂O (1:1) | Room Temp | 1-4 | >95 | [14] |
| Propargyl alcohol, Sodium Azide, 2-chloro-N-phenyl-acetamide | Fe/Cu nanocatalyst | Water | 60 | 1 | 94 | [14] |
| 1-Pentyne, Sodium Azide, 2-chloro-N-phenyl-acetamide | Fe/Cu nanocatalyst | Water | 60 | 1 | 92 | [14] |
Experimental Protocol: General Procedure for Solution-Phase CuAAC
This protocol is a starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles and can be adapted for various substrates.
Materials:
-
Terminal alkyne (1 equivalent)
-
Azide (1 equivalent)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents)
-
Sodium ascorbate (0.1-0.2 equivalents)
-
Solvent (e.g., t-butanol/water 1:1, DMF, DMSO)
Procedure:
-
Dissolve the terminal alkyne and the azide in the chosen solvent in a reaction vessel.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Catalyst-Free Approach
While highly efficient, the use of a copper catalyst in CuAAC can be cytotoxic, limiting its application in living systems.[5][15] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this limitation by employing a strained cyclooctyne (B158145) as the alkyne reaction partner.[16][] The high ring strain of the cyclooctyne provides the driving force for the reaction, obviating the need for a metal catalyst.[16][18]
Mechanism of SPAAC
The mechanism of SPAAC is a concerted [3+2] Huisgen cycloaddition.[16][19] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[16] The release of ring strain in the transition state significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures.[16]
Quantitative Data for SPAAC Reactions
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. The following table provides a comparison of second-order rate constants for various cyclooctynes with benzyl azide.
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| BCN | ~0.004 - 0.1 | [15][20] |
| DBCO | ~0.1 - 0.3 | [15][20] |
| DIFO | ~0.4 | [18] |
| DIBAC | ~0.3 - 0.9 | [20] |
| BARAC | ~0.9 | [20] |
Experimental Protocol: General Procedure for SPAAC in Bioconjugation
This protocol describes a general method for labeling an azide-modified biomolecule with a DBCO-functionalized probe.
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
DBCO-functionalized probe (e.g., fluorescent dye, biotin) (typically 1.5-5 equivalents)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration.
-
Dissolve the DBCO-functionalized probe in a compatible solvent (e.g., DMSO) to prepare a stock solution.
-
Add the desired molar excess of the DBCO probe stock solution to the solution of the azide-modified biomolecule. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours depending on the concentrations and the specific reactants.
-
Monitor the reaction progress if possible (e.g., by fluorescence for a fluorescent probe).
-
Purify the labeled biomolecule from excess reagents using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or spin filtration.
Applications in Drug Development
The azide group, through its participation in click chemistry, has become an indispensable tool in drug discovery and development.[21][22][23][24]
-
Fragment-Based Drug Discovery (FBDD): Click chemistry is used to link small molecular fragments that bind to adjacent sites on a biological target, rapidly generating potent lead compounds.[22]
-
Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by click reactions is ideal for attaching potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[][24]
-
PROTACs and Molecular Glues: The modular nature of click chemistry facilitates the synthesis of libraries of proteolysis-targeting chimeras (PROTACs) and molecular glues for targeted protein degradation.
-
Bioconjugation and Imaging: Azide-alkyne cycloadditions are widely used to attach imaging agents (e.g., fluorophores, PET isotopes) to biomolecules for diagnostic and research purposes.[1][]
Conclusion
The azide group has been transformed into a powerful and versatile functional group for chemical synthesis, particularly within the realms of drug discovery and chemical biology. Its ability to participate in highly efficient and selective click chemistry reactions, both with and without a metal catalyst, provides researchers with a robust toolkit for the construction of complex molecules and bioconjugates. As our understanding of these reactions deepens and new azide- and alkyne-containing building blocks are developed, the impact of the azide group on the future of medicine and biotechnology will undoubtedly continue to expand.
References
- 1. bachem.com [bachem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Bioconjugation viaazide–Staudinger ligation: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Azide-Functional Extracellular Matrix Coatings as a Bioactive Platform for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. csmres.co.uk [csmres.co.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rjptonline.org [rjptonline.org]
DOTA-(t-Butyl)3-PEG5-azide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and common applications of DOTA-(t-Butyl)3-PEG5-azide, a versatile heterobifunctional linker. This document outlines its molecular characteristics and provides detailed experimental protocols for its principal uses in bioconjugation, radiolabeling, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule containing a protected DOTA chelator at one end and an azide (B81097) group at the other. The tert-butyl esters protecting the DOTA cage enhance its solubility in organic solvents and can be removed under acidic conditions to enable metal chelation.[1][2] The PEG5 spacer increases the aqueous solubility and provides spatial separation between conjugated molecules.[3] The terminal azide group is a versatile handle for bioorthogonal "click chemistry" reactions.[4]
| Property | Value | Source |
| Molecular Formula | C40H76N8O12 | [1][5][6] |
| Molecular Weight | 861.09 g/mol | [5] |
| Exact Mass | 860.5583 | [5] |
| Purity | Typically ≥95% | [1][6] |
| Appearance | Colorless to light yellow oil | [7] |
| Storage Conditions | -20°C for long-term storage | [1][6] |
Applications and Experimental Protocols
The unique trifunctional nature of this compound—comprising a protected chelator, a flexible PEG spacer, and a reactive azide—makes it a valuable tool in several areas of biomedical research.
PROTAC Synthesis via Click Chemistry
This compound serves as a PEG-based linker in the modular synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] The azide group on the linker allows for its conjugation to an alkyne-functionalized molecule, typically the protein of interest (POI) ligand or the E3 ligase ligand, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[4][5]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general steps for conjugating an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., POI ligand)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous conditions)[9]
Procedure:
-
Dissolve this compound and the alkyne-functionalized molecule in the chosen solvent.[5]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.[5]
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.[6][9]
-
If performing the reaction in an aqueous buffer, pre-incubate the CuSO4 with a stabilizing ligand like THPTA before adding it to the reaction mixture.[9]
-
Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.[6]
-
Upon completion, the resulting triazole-linked conjugate can be purified by preparative HPLC.[6]
Logical Workflow for PROTAC Synthesis:
Caption: Workflow for PROTAC synthesis using CuAAC click chemistry.
Radiolabeling with the DOTA Chelator
The DOTA cage is a highly effective chelator for various trivalent radiometals, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Actinium-225 (²²⁵Ac), which are used in PET imaging and radiotherapy.[10][11][12] After conjugating the this compound to a targeting molecule (e.g., a peptide or antibody) via its azide group, the tert-butyl protecting groups on the DOTA cage must be removed before radiolabeling.
Experimental Protocol: Deprotection and Radiolabeling
Part A: Deprotection of tert-Butyl Esters
-
Dissolve the DOTA(tBu)3-PEG-conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% TFA v/v).[12]
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected DOTA-PEG-conjugate.
Part B: Radiolabeling with Gallium-68 (⁶⁸Ga) This protocol is a general guideline for labeling with ⁶⁸Ga. Conditions will vary depending on the specific radionuclide.[1]
-
Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[1]
-
Prepare a reaction solution by dissolving the deprotected DOTA-PEG-conjugate in a suitable buffer, such as sodium acetate (B1210297) (pH 4.5).[1]
-
Add the ⁶⁸Ga eluate to the conjugate solution.
-
Heat the reaction mixture at 85-95°C for 10-15 minutes.[1][12]
-
After cooling, determine the radiochemical purity using methods like instant thin-layer chromatography (iTLC) or radio-HPLC.[1]
-
Purify the radiolabeled product if necessary, for example, using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.
Experimental Workflow for Radiolabeling:
Caption: General workflow for deprotection and radiolabeling.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | AxisPharm [axispharm.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. confluore.com.cn [confluore.com.cn]
- 10. books.rsc.org [books.rsc.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Storage and Stability of DOTA-(t-Butyl)3-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical storage and stability conditions for DOTA-(t-Butyl)3-PEG5-azide, a key bifunctional chelator used in the development of targeted radiopharmaceuticals and bioconjugates. Adherence to proper handling and storage protocols is paramount to ensure the compound's integrity, experimental reproducibility, and safety.
Recommended Storage Conditions
The stability of this compound is directly influenced by its storage environment. The following conditions are recommended based on supplier data sheets and general best practices for azide-containing compounds.
Quantitative Storage Recommendations
For optimal stability and to minimize degradation, specific temperature and duration guidelines should be followed. The compound is typically shipped at ambient temperatures, indicating stability for short durations without refrigeration[1][2].
| Storage Duration | Temperature | Additional Conditions |
| Long-term (months to years) | -20°C[1][2][3][4] | Dry and dark environment[2] |
| Short-term (days to weeks) | 0 - 4°C[2] | Dry and dark environment[2] |
Stability Profile and Incompatibility
This compound's stability is not only time and temperature-dependent but is also significantly affected by exposure to certain chemical and physical factors. The azide (B81097) functional group, while versatile in "click chemistry," is energetically unstable and requires careful handling.
Factors Affecting Stability
-
Light: Organic azides can be sensitive to light, which can provide the energy to initiate decomposition[5][6][7]. It is crucial to store the compound in a dark environment or in light-protecting containers.
-
Heat, Friction, and Shock: Azides are energetic compounds and can be sensitive to heat, friction, and mechanical shock, which can lead to violent decomposition[5][6][7][8].
-
Acids: Contact with acids must be strictly avoided as it can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive[5][6][8].
-
Heavy Metals: Azides can react with heavy metals (e.g., copper, lead, mercury, silver, zinc) and their salts to form highly sensitive and explosive metal azides[5][6][8]. This is a critical consideration in experimental design, especially concerning purification and reaction work-ups.
-
Halogenated Solvents: The use of halogenated solvents such as dichloromethane (B109758) (DCM) and chloroform (B151607) should be avoided in reactions involving azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane, respectively[5][7].
-
Reducing Agents: Strong reducing agents can react with the azide group.
The PEG (Polyethylene Glycol) linker in the molecule generally enhances its stability, particularly in biological media. Studies on similar PEGylated DOTA-conjugates have demonstrated improved stability in human plasma compared to their non-PEGylated counterparts[9].
Summary of Incompatibilities
| Incompatible Material | Potential Hazard |
| Acids | Formation of toxic and explosive hydrazoic acid[5][6][8] |
| Heavy Metals and their Salts | Formation of highly shock-sensitive and explosive metal azides[5][6][8] |
| Halogenated Solvents (e.g., DCM, Chloroform) | Formation of explosively unstable di- and tri-azidomethane[5][7] |
| Strong Reducing Agents | Unwanted reaction with the azide moiety |
| Metal Spatulas | Risk of forming sensitive metal azides through friction or reaction[5][8] |
Experimental Protocols and Safe Handling
While specific, validated stability-indicating assay protocols for this compound are not publicly available, a general framework for handling this and other organic azides can be established to ensure safety and compound integrity.
General Handling Workflow
The following diagram illustrates a logical workflow for the safe handling and use of this compound, from receiving to disposal.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. purepeg.com [purepeg.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. ucd.ie [ucd.ie]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. PEGylation, increasing specific activity and multiple dosing as strategies to improve the risk-benefit profile of targeted radionuclide therapy with 177Lu-DOTA-bombesin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Chelation: A Technical Guide to DOTA and Radiometals
For researchers, scientists, and drug development professionals, understanding the precise mechanism of DOTA chelation with radiometals is paramount for the successful design and application of radiopharmaceuticals. This in-depth technical guide delineates the core principles of this critical interaction, providing a comprehensive overview of the thermodynamics, kinetics, and practical methodologies involved.
The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) stands as a cornerstone in nuclear medicine, prized for its ability to form highly stable complexes with a variety of diagnostic and therapeutic radiometals.[1][2][3] This exceptional stability is crucial to prevent the in vivo release of free radiometals, which could lead to off-target toxicity and compromised imaging or therapeutic efficacy.[4] The formation of a DOTA-radiometal complex is a sophisticated process governed by a delicate interplay of thermodynamic and kinetic factors.
The Mechanism of Chelation: A Step-by-Step Process
The chelation of a radiometal by DOTA is a multi-step process. The DOTA molecule possesses a pre-organized cavity formed by its 12-membered tetraaza ring and four pendant acetate (B1210297) arms. This structure allows it to effectively encapsulate a metal ion.
The process begins with the rapid, reversible formation of an out-of-cage intermediate, where the radiometal is coordinated to the four carboxylate groups. This is followed by a slower, rate-determining step involving the conformational rearrangement of the macrocycle and the coordination of the metal ion by the four nitrogen atoms of the cyclen ring. This final step "locks" the radiometal into the DOTA cage, resulting in a highly stable and kinetically inert complex.
Thermodynamic and Kinetic Considerations
The remarkable stability of DOTA-radiometal complexes is reflected in their high thermodynamic stability constants.[1][3] However, from a practical standpoint in radiopharmaceutical development, kinetic inertness—the resistance of the complex to dissociation—is often more critical.[5] DOTA complexes exhibit slow dissociation rates, ensuring the radiometal remains securely chelated under physiological conditions.
The kinetics of the labeling reaction are influenced by several key parameters:
-
pH: The optimal pH for radiolabeling DOTA conjugates is typically in the range of 3.5 to 5.0.[6][7][8] At lower pH values, protonation of the carboxylate and amine groups of DOTA can hinder complex formation. Conversely, at higher pH, the formation of radiometal hydroxides can compete with the chelation reaction.[6][7]
-
Temperature: Elevated temperatures are often required to overcome the kinetic barrier for the final conformational rearrangement of the DOTA macrocycle.[9][10] Typical labeling temperatures range from 80°C to 100°C.[6][7]
-
Concentration: The concentrations of both the DOTA-conjugate and the radiometal play a crucial role in the labeling efficiency.
-
Contaminants: The presence of competing metal ions can interfere with the radiolabeling process.[6][7] For instance, cadmium (Cd²⁺), a decay product of ¹¹¹In, can compete for DOTA chelation.[6][7] Similarly, high concentrations of zinc ions can interfere with ⁶⁸Ga labeling.[11]
Quantitative Data on Radiolabeling Conditions
The optimal conditions for radiolabeling DOTA-peptides vary depending on the specific radiometal being used. The following table summarizes key parameters for several commonly used radiometals.
| Radiometal | Optimal pH | Temperature (°C) | Time (min) | Key Considerations |
| ⁹⁰Y | 4.0 - 4.5 | 80 | 20 | Zr⁴⁺ and Hf⁴⁺ decay products do not significantly interfere.[6][7] |
| ¹¹¹In | 4.0 - 4.5 | 100 | 30 | Cd²⁺ is a strong competitor for DOTA chelation.[6][7] |
| ¹⁷⁷Lu | 4.0 - 4.5 | 80 | 20 | Hf⁴⁺ decay product does not significantly interfere.[6][7] |
| ⁶⁸Ga | 3.5 - 4.0 | 85 - 95 | 8 - 12 | Bi- and trivalent ionic contaminants should be minimized.[8][11] |
Experimental Protocols for DOTA Radiolabeling
The following provides a generalized experimental workflow for the radiolabeling of a DOTA-conjugated peptide. Specific parameters should be optimized for each unique combination of peptide and radiometal.
Detailed Methodologies:
1. Reagent Preparation:
-
DOTA-Peptide Solution: Prepare a stock solution of the DOTA-conjugated peptide in high-purity water or a suitable buffer. The concentration will depend on the desired specific activity.
-
Radiolabeling Buffer: A common buffer is 0.1 M to 1 M sodium acetate, pH 4.0-5.0.[11]
-
Radiometal Eluate: Obtain the radiometal from a generator (e.g., ⁶⁸Ge/⁶⁸Ga generator) or as a solution (e.g., ¹⁷⁷LuCl₃).[8][12]
2. Radiolabeling Reaction:
-
In a sterile, low-binding reaction vial, combine the DOTA-peptide solution and the radiolabeling buffer.
-
Add the radiometal eluate to the vial.
-
Gently mix the contents.
3. pH Adjustment:
-
Measure the pH of the reaction mixture and adjust to the optimal range using sterile HCl or NaOH if necessary.
4. Incubation:
-
Place the reaction vial in a heating block or water bath set to the optimized temperature.
-
Incubate for the predetermined amount of time.
5. Quality Control:
-
After incubation, cool the reaction mixture to room temperature.
-
Determine the radiochemical purity by radio-thin layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[9] This separates the labeled peptide from free radiometal.
6. Purification (Optional):
-
If the radiochemical purity is below the desired threshold (typically >95%), the product can be purified using a solid-phase extraction cartridge (e.g., C18 Sep-Pak).[13]
7. Final Formulation:
-
The purified, radiolabeled DOTA-peptide can then be formulated in a physiologically compatible solution (e.g., saline or PBS) for subsequent in vitro or in vivo experiments.
Conclusion
The chelation of radiometals by DOTA is a robust and well-characterized process that forms the foundation of many successful radiopharmaceuticals. A thorough understanding of the underlying mechanisms, kinetics, and experimental parameters is essential for the development of novel and effective diagnostic and therapeutic agents. By carefully controlling factors such as pH, temperature, and reactant concentrations, researchers can achieve high radiochemical yields and produce stable, high-quality radiolabeled compounds for a wide range of applications in nuclear medicine.
References
- 1. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00977G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03875G [pubs.rsc.org]
- 6. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of reaction conditions for the radiolabelling of DOTA-peptides with high activities of yttrium-90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [iro.uiowa.edu]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with DOTA-PEG-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1] This bioorthogonal reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in bioconjugation and drug development.[2][3]
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly effective chelating agent for various metal ions and is widely used in the development of radiopharmaceuticals for imaging and therapy.[4] The incorporation of a polyethylene (B3416737) glycol (PEG) linker between DOTA and a biomolecule can enhance solubility, reduce immunogenicity, and improve pharmacokinetic properties. DOTA-PEG-azide is therefore a key reagent for conjugating this versatile chelator to alkyne-modified biomolecules, such as proteins, peptides, and nanoparticles.
A significant challenge in the CuAAC reaction involving DOTA is the high affinity of the DOTA macrocycle for the copper(I) catalyst. This can lead to sequestration of the catalyst, thereby inhibiting the cycloaddition reaction and interfering with subsequent radiolabeling.[4] Consequently, careful optimization of the reaction conditions is crucial, and in many cases, copper-free click chemistry approaches are employed as an alternative.[4][5]
These application notes provide a detailed protocol for the CuAAC reaction with DOTA-PEG-azide, discuss the challenges associated with copper chelation, and offer potential solutions and alternative strategies.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a CuAAC bioconjugation reaction. These values should be considered as a starting point and may require optimization depending on the specific alkyne-containing biomolecule and the desired outcome.
| Parameter | Recommended Range | Notes |
| Alkyne-modified Biomolecule | 1 equivalent | The limiting reagent. |
| DOTA-PEG-azide | 1.5 - 5 equivalents | A molar excess helps to drive the reaction to completion. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.1 - 1 equivalent | Precursor to the active Cu(I) catalyst. An excess may be required to overcome chelation by DOTA. |
| Sodium Ascorbate (B8700270) | 1 - 5 equivalents | Freshly prepared solution is essential for efficient reduction of Cu(II) to Cu(I).[6] |
| Cu(I)-stabilizing Ligand (e.g., THPTA) | 0.5 - 5 equivalents | Stabilizes the Cu(I) catalyst and can enhance reaction efficiency. A 5:1 ligand to copper ratio is often recommended.[7] |
| Reaction Temperature | Room Temperature (20-25 °C) | Higher temperatures (e.g., 37-50 °C) can increase the reaction rate but may affect biomolecule stability.[3] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE). |
| pH | 7.0 - 8.0 | The optimal pH can vary depending on the biomolecule. |
Experimental Protocols
Materials and Reagents
-
Alkyne-modified biomolecule
-
DOTA-PEG-azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Degassed, biocompatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Deionized water
-
Organic co-solvent (e.g., DMSO, DMF) if required for solubility
-
Metal chelating agent for quenching (e.g., EDTA)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Stock Solution Preparation
-
Alkyne-modified Biomolecule: Prepare a stock solution of the alkyne-modified biomolecule in a suitable degassed buffer at a known concentration.
-
DOTA-PEG-azide: Prepare a stock solution of DOTA-PEG-azide in deionized water or a compatible organic co-solvent.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate: Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
THPTA Ligand: Prepare a 50 mM stock solution of THPTA in deionized water.
CuAAC Reaction Procedure
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in the reaction buffer.
-
Add the DOTA-PEG-azide stock solution to achieve the desired molar excess.
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution followed by the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is a good starting point.[7] Mix gently and let it stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Gently mix the reaction and incubate at room temperature, protected from light.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
Once the reaction is complete, quench it by adding a metal chelating agent such as EDTA to a final concentration of 10-20 mM.
Purification of the DOTA-PEG-Conjugate
-
Remove unreacted small molecules, excess copper, and other reagents by a suitable purification method.
-
For proteins and other large biomolecules, size-exclusion chromatography (SEC) or dialysis are effective methods.
-
For smaller molecules, reverse-phase high-performance liquid chromatography (RP-HPLC) may be necessary.
-
Analyze the purified conjugate by mass spectrometry to confirm the successful conjugation and by a suitable method to determine purity.
Mandatory Visualizations
Caption: Experimental workflow for the CuAAC conjugation of DOTA-PEG-azide.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Discussion and Troubleshooting
Challenge: Copper Chelation by DOTA
The primary challenge in using DOTA-functionalized molecules in CuAAC reactions is the strong chelating ability of the DOTA macrocycle for copper ions. This can lead to the sequestration of the catalytically active Cu(I), resulting in low reaction yields or complete reaction failure.[4]
Mitigation Strategies:
-
Excess Copper and Ligand: One approach is to use a stoichiometric excess of the copper catalyst and the stabilizing ligand. This ensures that even if some copper is chelated by DOTA, a sufficient amount remains available to catalyze the cycloaddition. However, this necessitates a more rigorous purification step to remove the excess copper, which can be detrimental to the final application, especially in radiolabeling.
-
Use of a "Click Chip": A microfluidic "click chip" with an immobilized Cu(I) catalyst has been shown to facilitate the conjugation of DOTA derivatives with minimal copper leaching into the reaction solution, potentially obviating the need for extensive purification.[8]
-
Protection of the DOTA Chelator: While not commonly reported, temporary protection of the DOTA carboxylic acid groups could prevent copper chelation during the CuAAC reaction. However, this adds extra synthesis and deprotection steps to the overall workflow.
Alternative: Copper-Free Click Chemistry (SPAAC)
Due to the challenges associated with copper catalysis in the presence of DOTA, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a widely used and often preferred alternative.[4][5] SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a metal catalyst.
-
Advantages of SPAAC for DOTA Conjugation:
-
Eliminates the issue of copper chelation by DOTA.
-
Avoids potential cytotoxicity associated with copper catalysts.
-
Simplifies the reaction setup and purification.
-
-
Considerations for SPAAC:
-
The kinetics of SPAAC are generally slower than CuAAC.
-
Strained cyclooctyne reagents can be more expensive and synthetically challenging to incorporate.
-
Researchers should carefully consider the specific requirements of their application when choosing between CuAAC and SPAAC for the conjugation of DOTA-PEG-azide. For many applications, particularly those involving sensitive biomolecules or subsequent radiolabeling, the benefits of SPAAC may outweigh the faster kinetics of CuAAC.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A DOTA-peptide conjugate by copper-free click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using DOTA-PEG-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal "click chemistry" reaction that enables the efficient and specific covalent ligation of molecules in complex biological environments.[][2][3] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biomolecules and in vivo studies.[3][4][5] The reaction is driven by the release of ring strain from a cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO), upon reaction with an azide (B81097), forming a stable triazole linkage.[][5]
DOTA-PEG-azide is a heterobifunctional linker that combines three key features:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A robust chelating agent capable of stably coordinating a variety of radiometals (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu) for applications in positron emission tomography (PET), single-photon emission computed tomography (SPECT), and targeted radiotherapy.[4][6][7]
-
PEG (Polyethylene Glycol) Linker: A hydrophilic spacer that enhances the aqueous solubility of the conjugate, reduces aggregation, minimizes steric hindrance, and can improve reaction kinetics.[8][9]
-
Azide Group: A bioorthogonal handle that specifically reacts with strained alkynes via SPAAC.[8][10]
These characteristics make DOTA-PEG-azide an invaluable tool for the modular synthesis of radiopharmaceuticals, antibody-drug conjugates (ADCs), and other targeted imaging and therapeutic agents.[4][8]
Key Advantages of SPAAC with DOTA-PEG-azide
-
Biocompatibility: The copper-free nature of SPAAC is crucial when working with radiometal chelators like DOTA, as copper ions can compete with the radiometal for chelation, thereby reducing the specific activity of the final radiopharmaceutical.[4][5]
-
High Selectivity: The azide and strained alkyne groups react specifically with each other, minimizing off-target reactions with other functional groups present in biological molecules.[3][8]
-
Favorable Kinetics: The reaction proceeds rapidly under mild, physiological conditions (pH, temperature), ensuring the integrity of sensitive biomolecules.[3][8]
-
Versatility: This approach allows for a "click-then-chelate" strategy where the bioconjugation is performed first, followed by radiolabeling, simplifying the synthesis and purification of the final radiotracer.[11]
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation of DOTA-PEG-azide to a DBCO-Functionalized Protein
This protocol describes a general method for conjugating DOTA-PEG-azide to a protein that has been pre-functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-functionalized protein
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) or reverse-phase HPLC)[]
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of DOTA-PEG-azide in anhydrous DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
Add the DOTA-PEG-azide stock solution to the protein solution. A molar excess of the azide (e.g., 5-20 fold) is typically used to ensure efficient conjugation.[8]
-
Ensure the final concentration of DMSO is kept low (<10% v/v) to avoid protein denaturation.[8]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Reaction progress can be monitored by LC-MS.[8]
-
-
Purification:
-
Remove unreacted DOTA-PEG-azide and other small molecules from the DOTA-PEG-protein conjugate using size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis.[6][]
-
For higher purity, reversed-phase HPLC (RP-HPLC) can be employed.[]
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Radiolabeling of DOTA-PEG-Conjugate with Gallium-68 (⁶⁸Ga)
This protocol outlines a typical procedure for radiolabeling a DOTA-PEG-conjugated biomolecule with ⁶⁸Ga for PET imaging applications.
Materials:
-
Purified DOTA-PEG-conjugate
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5-5.5)
-
Metal-free water and reaction vials
-
Sep-Pak C18 light cartridge
-
Saline solution
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Preparation:
-
Condition a Sep-Pak C18 light cartridge by washing with ethanol (5 mL) followed by metal-free water (10 mL).
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
-
Radiolabeling Reaction:
-
Purification of Radiolabeled Conjugate:
-
After cooling, load the reaction mixture onto the pre-conditioned Sep-Pak C18 cartridge.
-
Wash the cartridge with metal-free water (5-10 mL) to remove unchelated ⁶⁸Ga and other hydrophilic impurities.
-
Elute the desired radiolabeled conjugate with a small volume of ethanol (e.g., 0.5-1 mL).
-
Dilute the ethanolic solution with sterile saline for in vivo applications.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.
-
Calculate the molar activity of the radiolabeled conjugate.
-
Quantitative Data Summary
The following tables summarize typical quantitative data reported for SPAAC reactions involving DOTA-PEG-azide and subsequent radiolabeling.
Table 1: Representative SPAAC Reaction Parameters
| Parameter | Typical Value/Range | Reference(s) |
| Molar Excess of Azide/Alkyne | 5 to 20-fold | [8] |
| Reaction Temperature | 4°C to 37°C | [8] |
| Reaction Time | 1 to 24 hours | [8] |
| Final Organic Solvent Conc. | < 10% (v/v) | [8] |
| Conjugation Yield | 65% - 80% | [15] |
Table 2: Representative Radiolabeling Data
| Radiometal | Chelator | Biomolecule | Molar Activity | Radiochemical Purity | Reference(s) |
| ⁶⁴Cu | DOTA | Nanoparticles | ~36 TBq/µmol | >95% | [4] |
| ⁶⁴Cu | DOTA | DBCO construct | 318 GBq/µmol | Not Specified | [5] |
| ⁶⁸Ga | DOTA | Azide Prosthetic Group | >95% Yield | >95% | [14] |
| ¹¹¹In | DOTA | PSMA Ligand | Not Specified | >95% | [16] |
| ¹⁷⁷Lu | DOTA | PSMA Inhibitor | Not Specified | Not Specified | [11] |
Visualizations
Caption: Experimental workflow for SPAAC bioconjugation.
Caption: Workflow for radiolabeling of DOTA-conjugates.
References
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. SITE SPECIFIC CONJUGATION OF MONODISPERSED DOTA-PEGn TO THIOLATED DIABODY REVEALS EFFECT OF INCREASING PEG SIZE ON KIDNEY CLEARANCE AND TUMOR UPTAKE WITH IMPROVED 64-COPPER PET IMAGING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOTA-PEG5-azide | BroadPharm [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Antibody targeted PET Imaging of 64Cu-DOTA-Anti-CEA PEGylated Lipid Nanodiscs in CEA positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of t-Butyl Esters from DOTA Conjugates with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives is integral in the development of targeted radiopharmaceuticals and molecular imaging agents. The conjugation of DOTA to biomolecules, such as peptides and antibodies, allows for the chelation of various metal ions for diagnostic and therapeutic applications. During the synthesis of these conjugates, protecting groups are often employed to prevent unwanted side reactions. The tert-butyl (t-Bu) ester is a common protecting group for the carboxylic acid functionalities of DOTA due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Trifluoroacetic acid (TFA) is the reagent of choice for the deprotection of t-butyl esters from DOTA conjugates. This process is typically performed as the final step in solid-phase peptide synthesis (SPPS), concurrently with the cleavage of the conjugate from the resin. These application notes provide detailed protocols and quantitative data for the efficient and reliable deprotection of t-butyl esters from DOTA conjugates using TFA.
Key Considerations for TFA Deprotection
Several factors can influence the efficiency and outcome of the TFA deprotection reaction:
-
TFA Concentration: The concentration of TFA in the cleavage cocktail is critical. High concentrations (typically 95%) are used for complete and rapid deprotection, especially when cleaving from the resin.
-
Scavengers: During the cleavage process, reactive carbocations are generated from the protecting groups and the resin linker. Scavengers, such as triisopropylsilane (B1312306) (TIS) and water, are essential to trap these reactive species and prevent side reactions with sensitive amino acid residues (e.g., tryptophan, methionine, cysteine).
-
Reaction Time and Temperature: Deprotection is typically carried out at room temperature for a period of 2 to 4 hours. Prolonged exposure to TFA can lead to degradation of the peptide or conjugate.
-
Purification: Following cleavage and deprotection, the crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired DOTA conjugate.
Experimental Protocols
General Protocol for TFA Deprotection of Resin-Bound DOTA-Peptide Conjugates
This protocol outlines the standard procedure for the simultaneous cleavage from the resin and deprotection of t-butyl esters from a DOTA-peptide conjugate synthesized on a solid support.
Materials:
-
Resin-bound DOTA(t-Bu)₃-peptide conjugate
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
-
Syringe filter (0.45 µm)
-
RP-HPLC system
Procedure:
-
Resin Preparation: Transfer the resin-bound DOTA-peptide conjugate to a reaction vessel. Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove any residual solvents and reagents from the synthesis. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail by combining TFA, TIS, and water in a volumetric ratio of 95:2.5:2.5. For example, for 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water. This should be done in a well-ventilated fume hood.
-
Cleavage and Deprotection: Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of peptide). Gently agitate the mixture at room temperature for 2-3 hours.
-
Product Precipitation: After the reaction is complete, filter the resin and collect the filtrate containing the cleaved and deprotected DOTA-peptide conjugate. Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL). A white precipitate should form.
-
Washing and Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic impurities. After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Dissolve the crude DOTA-peptide conjugate in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter. Purify the peptide by RP-HPLC using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.
-
Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final DOTA-peptide conjugate as a white, fluffy powder.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the TFA deprotection of various DOTA-peptide conjugates.
| DOTA Conjugate | TFA Cocktail (v/v/v) | Reaction Time (h) | Temperature | Yield (%) | Reference |
| DOTA-TATE | TFA/TIS/H₂O (95:2.5:2.5) | 3 | Ambient | 62.6 | [1] |
| DOTA-GA-TATE | TFA/TIS/H₂O (95:2.5:2.5) | 3 | Ambient | 36.1 | [1] |
| DOTA-BN Peptides | TFA/TIS/H₂O (95:2.5:2.5) | Not Specified | Not Specified | Not Specified | [2] |
| DOTA-L-Lys-PSMA-617 | Acidic Conditions | Not Specified | Not Specified | Not Specified | [3] |
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of t-butyl esters from DOTA conjugates using TFA.
Signaling Pathways and Logical Relationships
The deprotection of t-butyl esters with TFA is a chemical transformation rather than a biological signaling pathway. The logical relationship is a straightforward acid-catalyzed hydrolysis of the ester bond.
Conclusion
The deprotection of t-butyl esters from DOTA conjugates using TFA is a robust and widely adopted method in the synthesis of radiopharmaceuticals and molecular imaging agents. Adherence to optimized protocols, including the use of appropriate scavenger cocktails and purification techniques, is crucial for obtaining high-purity DOTA conjugates. The information provided in these application notes serves as a comprehensive guide for researchers and scientists in this field.
References
- 1. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DOTA Conjugate of Bisphosphonate and PSMA-Inhibitor: A Promising Combination for Therapy of Prostate Cancer Related Bone Metastases [frontiersin.org]
Application Notes and Protocols for Radiolabeling DOTA Conjugates with Gallium-68 for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (B1239309) (⁶⁸Ga) has emerged as a radionuclide of significant interest for Positron Emission Tomography (PET) imaging, primarily due to its convenient availability from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator and its favorable decay characteristics (t½ = 68 min, β+ = 89%).[1][2][3] The chelation of ⁶⁸Ga by DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives allows for the stable attachment of the radionuclide to a wide variety of targeting molecules, such as peptides and antibodies.[2] This enables the development of radiopharmaceuticals for highly specific molecular imaging of various biological targets, including somatostatin (B550006) receptors in neuroendocrine tumors.[1][4]
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of DOTA-conjugated molecules with ⁶⁸Ga, encompassing conjugation, radiolabeling, quality control, and in vitro/in vivo evaluation.
Principle of the Method
The fundamental principle involves the formation of a stable complex between the trivalent Gallium-68 cation (⁶⁸Ga³⁺) and the macrocyclic chelator DOTA, which is covalently linked to a targeting biomolecule. The lone pair of electrons on the nitrogen and oxygen atoms of the DOTA macrocycle coordinate with the empty orbitals of the ⁶⁸Ga³⁺ ion, forming a highly stable complex. This process is typically carried out in an acidic buffer system at elevated temperatures to ensure efficient and rapid labeling, which is crucial given the short half-life of ⁶⁸Ga.[1][4]
Experimental Protocols
Conjugation of DOTA to Peptides or Antibodies
The conjugation of DOTA to a targeting molecule is a critical first step. The most common approach involves the use of an activated DOTA derivative, such as DOTA-NHS ester, which reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the peptide or antibody to form a stable amide bond.[5][6]
Materials:
-
DOTA-NHS ester (or other activated DOTA derivative)
-
Peptide or antibody of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.2-8.5)
-
Quenching agent (e.g., hydroxylamine (B1172632) or glycine (B1666218) solution)[7]
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Protocol:
-
Dissolve the peptide or antibody in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the DOTA-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL immediately before use.
-
Add a 5- to 20-fold molar excess of the DOTA-NHS ester solution to the peptide/antibody solution. The optimal ratio should be determined empirically for each specific molecule.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 4°C with gentle stirring.
-
Quench the reaction by adding a quenching agent to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
Purify the DOTA-conjugated peptide/antibody using size-exclusion chromatography or extensive dialysis against a suitable buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5) to remove unconjugated DOTA and other reaction byproducts.
-
Determine the concentration and the number of DOTA molecules per peptide/antibody using methods such as UV-Vis spectroscopy and mass spectrometry.
-
Store the purified DOTA conjugate at -20°C or -80°C.
Radiolabeling of DOTA-Conjugates with Gallium-68
The radiolabeling procedure must be rapid and efficient. The following protocol describes a general method for manual labeling. Automated synthesis modules are also commonly used for routine clinical production.[8][9]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl for generator elution
-
DOTA-conjugated peptide/antibody
-
Labeling buffer (e.g., 0.1 M sodium acetate or HEPES buffer, pH 3.5-4.5)
-
Heating block or water bath set to 90-95°C
-
C18 Sep-Pak cartridge for purification
-
Sterile water for injection
-
Sterile 0.22 µm filter
Protocol:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.
-
Add a predetermined amount of the DOTA-conjugated peptide (typically 10-50 µg) to a sterile reaction vial.
-
Add the labeling buffer to the reaction vial.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the DOTA-conjugate and buffer.
-
Incubate the reaction mixture at 90-95°C for 5-15 minutes.[10][11]
-
After incubation, allow the vial to cool to room temperature.
-
Purify the ⁶⁸Ga-DOTA-conjugate using a C18 Sep-Pak cartridge.
-
Condition the cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unbound ⁶⁸Ga.
-
Elute the ⁶⁸Ga-DOTA-conjugate with a small volume of 50% ethanol in sterile water.
-
-
Formulate the final product by diluting the ethanolic eluate with a suitable buffer (e.g., saline or PBS) to a final ethanol concentration of less than 10%.[12]
-
Pass the final product through a sterile 0.22 µm filter into a sterile vial.
Quality Control
Comprehensive quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.[12][13]
a. Radiochemical Purity:
-
Method: Instant Thin Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC).[12][13]
-
ITLC System:
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase 1: 1 M ammonium (B1175870) acetate:methanol (1:1). In this system, ⁶⁸Ga-DOTA-conjugate remains at the origin (Rf = 0), while free ⁶⁸Ga moves with the solvent front (Rf = 0.9-1.0).[10]
-
Mobile Phase 2: 0.1 M sodium citrate, pH 5. In this system, colloidal ⁶⁸Ga remains at the origin, while the ⁶⁸Ga-DOTA-conjugate moves with the solvent front.
-
-
HPLC System:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.
-
Detection: In-line radioactivity detector and a UV detector.
-
-
Acceptance Criteria: Radiochemical purity should be >95%.[13][14]
b. Radionuclidic Purity:
-
Method: Gamma-ray spectroscopy to identify and quantify any radionuclide impurities, particularly ⁶⁸Ge breakthrough.
-
Acceptance Criteria: ⁶⁸Ge breakthrough should be <0.001%.[12]
c. pH:
-
Method: pH-indicator strips.
-
Acceptance Criteria: The pH of the final product should be within a physiologically acceptable range (typically 6.5-7.5).[12]
d. Sterility and Endotoxins:
-
Method: Standard microbiological tests for sterility and Limulus Amebocyte Lysate (LAL) test for bacterial endotoxins.
-
Acceptance Criteria: The product must be sterile and the endotoxin (B1171834) level should be below the specified limit (e.g., < 17.5 EU/mL).[12]
Data Presentation
The following tables summarize typical quantitative data obtained during the radiolabeling and quality control of ⁶⁸Ga-DOTA-conjugates.
Table 1: Optimization of Radiolabeling Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Radiolabeling Efficiency (%) | Reference |
| pH | 3.5 | 4.0 | 5.0 | 90% | 97% |
| Temperature (°C) | 25 | 80 | 95 | <50% | >90% |
| Precursor Amount (µg) | 10 | 20 | 30 | 85% | 95% |
| Incubation Time (min) | 5 | 10 | 15 | 92% | >99% |
Table 2: Quality Control Specifications and Typical Results
| Quality Control Test | Specification | Typical Result | Reference |
| Radiochemical Purity (ITLC/HPLC) | > 95% | > 99% | [12] |
| Specific Activity (GBq/µmol) | > 50 | 100 - 500 | [15] |
| ⁶⁸Ge Breakthrough | < 0.001% | < 0.0005% | |
| pH | 6.5 - 7.5 | 7.0 | [12] |
| Bacterial Endotoxins | < 17.5 EU/mL | < 5 EU/mL | [12] |
| Sterility | Sterile | Pass | [12] |
Table 3: In Vitro and In Vivo Stability
| Medium | Time (hours) | Stability (% intact) | Reference |
| Saline | 4 | > 98% | [10][11] |
| Human Serum | 4 | > 96% | [10][11] |
Visualizations
Caption: Workflow for ⁶⁸Ga-DOTA-conjugate radiosynthesis.
Caption: Quality control workflow for ⁶⁸Ga-DOTA-conjugates.
Caption: In vivo evaluation workflow for ⁶⁸Ga-DOTA-conjugates.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gallium-68: chemistry and radiolabeled peptides exploring different oncogenic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. EP1689448B1 - Method for preparing dota-antibody conjugates - Google Patents [patents.google.com]
- 8. Optimizing the radiosynthesis of [68Ga]DOTA-MLN6907 peptide containing three disulfide cyclization bonds - a GCC specific chelate for clinical radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Radiolabeling optimization and characterization of 68Ga labeled DOTA–polyamido-amine dendrimer conjugate – Animal biodistribution and PET imaging results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET | springermedizin.de [springermedizin.de]
Application Notes and Protocols for the Bioconjugation of Antibodies using DOTA-(t-Butyl)3-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the site-specific and non-site-specific bioconjugation of antibodies with DOTA-(t-Butyl)3-PEG5-azide. This protocol is designed for drug development professionals, researchers, and scientists aiming to develop antibody-drug conjugates (ADCs), radioimmunoconjugates for imaging (SPECT/PET), or therapeutic applications. The described methodology utilizes copper-free click chemistry, a bioorthogonal reaction that ensures high efficiency and stability of the final conjugate without the need for a cytotoxic copper catalyst.[1][2]
The this compound linker combines three key functional components:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator capable of stably coordinating with various radiometals, such as Gallium-68, Lutetium-177, and Copper-64, for diagnostic and therapeutic applications.[3][4] The tert-butyl ester protecting groups on the DOTA moiety prevent premature metal chelation and can be removed under acidic conditions post-conjugation.[5]
-
PEG5 (Polyethylene Glycol Spacer): A five-unit polyethylene (B3416737) glycol chain that enhances the hydrophilicity and solubility of the conjugate, potentially improving its pharmacokinetic profile and reducing immunogenicity.[4]
-
Azide (B81097) Group (-N3): A functional group that specifically reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "copper-free click chemistry".[1][2]
This two-step conjugation strategy involves first modifying the antibody to introduce a strained alkyne group, followed by the click chemistry reaction with the this compound linker. This approach allows for precise control over the conjugation process and the production of more homogeneous conjugates.
Experimental Workflow
The overall workflow for the bioconjugation of an antibody with this compound is depicted below. The process begins with the preparation of the antibody, followed by its modification to introduce a strained alkyne, the click chemistry reaction, and finally, purification and characterization of the DOTA-conjugated antibody.
Caption: Experimental workflow for antibody conjugation.
Quantitative Data Summary
Successful antibody conjugation requires careful control of reaction parameters. The following tables summarize key quantitative data for the protocols described.
Table 1: Antibody Preparation and Modification Parameters
| Parameter | Recommended Value | Notes |
| Antibody Purity | >95% | Free of stabilizing proteins like BSA or gelatin. |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[6] |
| Reaction Buffer | Amine-free (e.g., PBS, pH 7.4) | Avoid Tris or glycine (B1666218) buffers during NHS ester reactions.[6] |
| Molar Ratio (Linker:Ab) | 10:1 to 20:1 | This is a starting point and may require optimization.[6] |
| Reaction Temperature | Room Temperature or 4°C | 4°C is recommended for sensitive antibodies. |
| Reaction Time | 30-60 minutes | For NHS ester modification.[7] |
Table 2: Copper-Free Click Chemistry and Characterization
| Parameter | Recommended Value | Notes |
| Molar Ratio (Azide:Alkyne) | 2:1 to 4:1 | A molar excess of the azide-DOTA linker is used.[7] |
| Reaction Temperature | 4°C to Room Temperature | SPAAC is efficient at physiological temperatures.[7] |
| Reaction Time | 2-12 hours (or overnight) | Reaction progress can be monitored by LC-MS.[7] |
| Chelator-to-Antibody Ratio (CAR) | 1-4 | A higher CAR can negatively impact immunoreactivity. |
| Final Conjugate Purity | >95% | Assessed by SEC-HPLC. |
Experimental Protocols
Protocol 1: Antibody Modification with a Strained Alkyne (DBCO-NHS Ester)
This protocol describes the introduction of a DBCO moiety onto the antibody via reaction with primary amines (lysine residues).
Materials:
-
Antibody of interest
-
Phosphate-buffered saline (PBS), pH 7.4 (amine-free)
-
DBCO-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis against PBS, pH 7.4.
-
Adjust the antibody concentration to 1-10 mg/mL.[6]
-
-
Linker Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester.[7]
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-NHS ester and byproducts by SEC using a column pre-equilibrated with PBS, pH 7.4.
-
Collect fractions containing the DBCO-modified antibody, monitoring the elution by absorbance at 280 nm.
-
-
Characterization:
-
Determine the degree of labeling (DOL), i.e., the number of DBCO molecules per antibody, using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).[6]
-
Protocol 2: Conjugation of this compound via Copper-Free Click Chemistry
This protocol details the reaction between the alkyne-modified antibody and the azide-functionalized DOTA linker.
Materials:
-
DBCO-modified antibody (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.
-
-
Click Chemistry Reaction:
-
Purification:
-
Purify the DOTA-antibody conjugate using SEC or affinity chromatography (e.g., Protein A or G) to remove unreacted DOTA linker.[]
-
The purified conjugate should be stored under conditions optimal for the unmodified antibody.
-
-
Characterization:
-
Chelator-to-Antibody Ratio (CAR): Determine the average number of DOTA molecules conjugated per antibody using mass spectrometry (MALDI-TOF or LC-MS).[3]
-
Purity and Aggregation: Assess the purity of the conjugate and the presence of aggregates using size-exclusion high-performance liquid chromatography (SEC-HPLC).
-
Immunoreactivity: Evaluate the binding affinity of the DOTA-conjugated antibody to its target antigen compared to the unmodified antibody. This can be done using methods like ELISA, flow cytometry, or surface plasmon resonance (SPR). A decrease in immunoreactivity can occur with an increasing number of conjugated chelators.
-
Protocol 3: Deprotection of DOTA-(t-Butyl)3 Esters (Optional)
This step is necessary before radiolabeling to generate the free carboxylic acid groups required for metal chelation.
Materials:
-
Purified DOTA-(t-Butyl)3-antibody conjugate
-
Trifluoroacetic acid (TFA)
-
Purification/buffer exchange supplies
Procedure:
-
Acidic Cleavage:
-
The tert-butyl protecting groups are removed under acidic conditions.[5] This typically involves treatment with TFA. The exact conditions (TFA concentration, temperature, and time) should be optimized to ensure complete deprotection without damaging the antibody.
-
-
Purification:
-
Immediately after deprotection, the TFA must be removed and the antibody transferred into a suitable buffer for radiolabeling (e.g., a metal-free acetate (B1210297) or citrate (B86180) buffer). This is typically achieved through rapid buffer exchange using a desalting column.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical logic of the two-step conjugation process.
Caption: Chemical pathway for antibody conjugation.
This modular approach, separating the antibody modification from the payload (DOTA) attachment, provides a robust and reproducible method for generating well-defined antibody conjugates for a variety of research and therapeutic applications.
References
- 1. Copper Free Click Chemistry Linkers | AxisPharm [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOTA Reagent DOTA PEG, DOTA linker, DOTA azide, amine, DOTA reagents | AxisPharm [axispharm.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
Application Notes and Protocols for DOTA-(t-Butyl)3-PEG5-azide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker plays a critical role in the efficacy of a PROTAC, influencing its stability, solubility, and the geometry of the ternary complex formed between the POI and the E3 ligase.
DOTA-(t-Butyl)3-PEG5-azide is a versatile, PEG-based linker that offers several advantages in the synthesis of PROTACs. The polyethylene (B3416737) glycol (PEG) chain enhances hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. The azide (B81097) group allows for efficient and specific conjugation to an alkyne-functionalized ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and widely used "click chemistry" reaction. Furthermore, the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety, protected with tert-butyl esters, serves as a powerful chelating agent. Once deprotected, the DOTA cage can be used to complex various metal ions, enabling applications such as radioimaging (PET/SPECT), radiotherapy, or fluorescence imaging, thereby creating theranostic PROTACs.
These application notes provide a comprehensive overview of the use of this compound in PROTAC synthesis, including detailed experimental protocols, illustrative data, and visualizations of the synthetic workflow and mechanism of action.
Data Presentation
Due to the novelty of specific PROTACs synthesized with this compound, the following tables present illustrative quantitative data based on typical results obtained for similar PEG-based PROTACs. This data is intended to provide a realistic framework for experimental expectations.
Table 1: Illustrative Reaction Parameters for PROTAC Synthesis
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1. Click Chemistry (CuAAC) | POI-Ligand-Alkyne (1.0 eq), this compound (1.1 eq), CuSO4·5H2O (0.1 eq), Sodium Ascorbate (B8700270) (0.3 eq) | t-BuOH/H₂O (1:1) | 25 | 12-18 | 75-90 | >95 |
| 2. Deprotection of t-Butyl Esters | PROTAC-DOTA(t-Butyl)3 (1.0 eq), Trifluoroacetic Acid (TFA) (50% in DCM) | DCM | 25 | 2-4 | 90-98 | >98 |
Table 2: Illustrative Characterization of a DOTA-based PROTAC
| Parameter | Illustrative Value | Method of Analysis |
| Molecular Weight (Da) | 1200 - 1500 | LC-MS |
| HPLC Retention Time (min) | 15-20 | RP-HPLC |
| Degradation Concentration (DC₅₀) | 10-100 nM | Western Blot |
| Maximum Degradation (Dₘₐₓ) | 85-95% | Western Blot |
| Binding Affinity (K D) to POI | 50-200 nM | SPR / ITC |
| Binding Affinity (K D) to E3 Ligase | 100-500 nM | SPR / ITC |
Experimental Protocols
The following are representative protocols for the synthesis of a PROTAC using this compound. These protocols are based on established methods for click chemistry and the deprotection of DOTA esters. Researchers should optimize these conditions for their specific ligands and target proteins.
Protocol 1: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized ligand for a protein of interest (POI-Ligand-Alkyne) with this compound.
Materials:
-
POI-Ligand-Alkyne
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the POI-Ligand-Alkyne (1.0 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of t-BuOH and deionized water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the t-butyl protected PROTAC, PROTAC-DOTA(t-Butyl)3.
Protocol 2: Deprotection of t-Butyl Esters from the DOTA Moiety
This protocol describes the removal of the tert-butyl protecting groups from the DOTA moiety of the PROTAC.
Materials:
-
PROTAC-DOTA(t-Butyl)3
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve the PROTAC-DOTA(t-Butyl)3 (1.0 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Precipitate the deprotected PROTAC by adding cold diethyl ether.
-
Centrifuge or filter the mixture to collect the solid product.
-
Wash the product with cold diethyl ether to remove any remaining impurities.
-
Dry the final PROTAC under vacuum. The product can be further purified by preparative High-Performance Liquid Chromatography (HPLC) if necessary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of a DOTA-based PROTAC.
PROTAC Mechanism of Action
Caption: Mechanism of action of a DOTA-based PROTAC.
Targeting a Signaling Pathway
Caption: Intervention in the Androgen Receptor signaling pathway by an AR-PROTAC.
Application Notes and Protocols for the Synthesis of DOTA-tris(t-butyl ester)
Introduction
DOTA-tris(t-butyl ester), a key bifunctional chelator, is instrumental in the advancement of targeted radiopharmaceuticals and molecular imaging agents.[1] Its structure, featuring three tert-butyl protected carboxylic acids and one free carboxylic acid, allows for precise, controlled conjugation to biomolecules such as peptides and antibodies.[1][2] The tert-butyl ester protecting groups are stable under basic conditions and can be readily removed under mild acidic conditions, a feature that is highly advantageous in bioconjugation.[1] This document provides a detailed experimental workflow for a high-yield, two-step synthesis of DOTA-tris(t-butyl ester) that notably avoids the need for laborious column chromatography for purification.[2]
Experimental Workflow and Logic
The synthesis of DOTA-tris(t-butyl ester) is efficiently achieved through a two-step process. The foundational logic of this workflow is the regioselective alkylation of the cyclen macrocycle.[2] Initially, three of the four secondary amines of cyclen are alkylated. The remaining secondary amine is then selectively functionalized, leading to the final product with a single carboxylic acid available for conjugation. This strategic approach prevents unwanted cross-linking reactions during subsequent bioconjugation steps.[1][2] The overall experimental workflow is designed for both efficiency and scalability.[3]
Caption: Experimental workflow for the synthesis of DOTA-tris(t-butyl ester).
Quantitative Data Summary
The following tables summarize the key quantitative data for the two-step synthesis of DOTA-tris(t-butyl ester).
Table 1: Reaction Conditions and Yield for the Synthesis of Intermediate 3
| Parameter | Value | Reference |
| Starting Material | 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (2) | [2] |
| Reagents | Ethyl bromoacetate, Anhydrous K₂CO₃ | [2] |
| Solvent | Anhydrous Acetonitrile | [2] |
| Reaction Temperature | 70 °C | [2] |
| Reaction Time | 12 hours | [2] |
| Yield | 98% | [2] |
Table 2: Reaction Conditions and Yield for the Synthesis of DOTA-tris(t-butyl ester) (1)
| Parameter | Value | Reference |
| Starting Material | 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (3) | [2] |
| Reagents | Dioxane, Aqueous NaOH | [2] |
| Solvent | Dioxane/Water (3:1 v/v) | [2] |
| Reaction Temperature | 50 °C | [2] |
| Reaction Time | 4 hours | [2] |
| Overall Yield | 92% | [2] |
Detailed Experimental Protocols
Step 1: Synthesis of 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (3)
-
In a round-bottom flask, dissolve 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (2) (1.0 g, 1.9 mmol) and anhydrous potassium carbonate (K₂CO₃) (540 mg, 3.8 mmol, 2 equivalents) in 50 mL of anhydrous acetonitrile.[2]
-
To this suspension, add a solution of ethyl bromoacetate (317 mg, 1.9 mmol, 1.0 equivalent) in 5 mL of acetonitrile dropwise.[2]
-
Allow the suspension to stir for 12 hours under a nitrogen atmosphere at 70 °C.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Upon completion, filter the solid K₂CO₃ and remove the solvent under reduced pressure to obtain the crude product 3 with a yield of 98%.[2] This crude product can be used in the next step without further purification.
Step 2: Synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (1)
-
Dissolve the crude 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (3) (400 mg, 0.67 mmol) in a 15 mL mixture of dioxane and aqueous NaOH (3:1 v/v).[2]
-
Stir the solution vigorously under a nitrogen atmosphere at 50 °C for approximately 4 hours.[2]
-
Remove the dioxane under reduced pressure.[2]
-
Add 20 mL of water to the residue.[2]
-
Extract the aqueous mixture three times with 30 mL portions of CH₂Cl₂.[2]
-
Combine the organic phases and wash twice with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.[2]
Purification and Characterization
A significant advantage of this synthetic method is that the final DOTA-tris(t-butyl ester) can be obtained in high purity without the need for column chromatography.[2]
Characterization of the final product is typically performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight.
References
Troubleshooting & Optimization
troubleshooting low radiolabeling yield with DOTA chelators
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and optimize the radiolabeling of DOTA-conjugated molecules.
Troubleshooting Guide
This section addresses common issues encountered during the radiolabeling process in a direct question-and-answer format.
Question: What are the primary reasons for low radiochemical yield (RCY) with DOTA chelators?
Answer: Low radiochemical yield is a frequent challenge that can typically be attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can significantly hinder the chelation reaction.
-
Presence of Metal Contaminants: Trace metal impurities in reagents or reaction vessels can compete with the desired radionuclide for the DOTA chelator.
-
Compromised Reagent Integrity: Degradation of the DOTA-conjugated molecule or the radionuclide solution can lead to poor labeling efficiency.
-
Incorrect Molar Ratios: An inappropriate ratio of the DOTA-conjugate to the radionuclide can result in incomplete labeling.
-
Issues with the Conjugation Step: If the DOTA chelator is not efficiently conjugated to the targeting molecule (e.g., peptide or antibody), subsequent radiolabeling will be poor.
A systematic approach to evaluating each of these potential causes is the most effective way to troubleshoot low RCY.[1]
Question: How does pH influence the DOTA radiolabeling reaction, and what is the optimal range?
Answer: The pH of the reaction mixture is a critical parameter for efficient radiolabeling of DOTA chelators. The optimal pH for the chelation of radiometals by DOTA is typically in the acidic range, generally between 3.5 and 6.0.[2][3][4]
-
Below the optimal pH (<4): The carboxylic acid groups of the DOTA cage can become protonated, which slows down the reaction kinetics significantly.[4][5][6]
-
Above the optimal pH (>5-6): Radiometals can form insoluble hydroxides, which are then unavailable for chelation by the DOTA molecule.[4][5][6]
It is crucial to ensure the reaction buffer has the correct concentration and pH to effectively buffer the acidic radionuclide solution and maintain the optimal pH throughout the reaction.[3]
Question: My conjugation of p-SCN-Bn-DOTA to an antibody failed. What could be the cause?
Answer: Failure at the conjugation stage often points to issues with the reaction pH or the integrity of the reagents. The reaction between the isothiocyanate group (-SCN) of p-SCN-Bn-DOTA and the primary amines (e.g., lysine (B10760008) residues) on an antibody requires a basic environment (optimal pH 8.5-9.5) to ensure the amine groups are deprotonated and thus nucleophilic.[1]
Common pitfalls include:
-
Incorrect Conjugation Buffer pH: Ensure the pH of your carbonate-bicarbonate or borate (B1201080) buffer is within the 8.5-9.5 range.[1]
-
Presence of Primary Amines in Antibody Buffer: Buffers such as Tris contain primary amines that will compete with the antibody for reaction with the p-SCN-Bn-DOTA, reducing conjugation efficiency.[1] Dialyze the antibody into a non-amine-containing buffer (e.g., PBS) before conjugation.
-
Reagent Degradation: p-SCN-Bn-DOTA is sensitive to hydrolysis. It should be stored at -20°C or -80°C and protected from moisture.[1] Solutions of p-SCN-Bn-DOTA in anhydrous DMSO should be prepared immediately before use.[1]
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and incubation times for DOTA radiolabeling?
A1: The optimal temperature and time depend on the specific radionuclide and the DOTA-conjugated molecule. Generally, heating is required to achieve high radiochemical yields.
| Radionuclide | Optimal Temperature (°C) | Optimal Incubation Time (min) |
| 68Ga | 85 - 95 | 10 - 15 |
| 90Y | 80 | 20 |
| 111In | 100 | 30 |
| 177Lu | 80 | 20 |
| 44Sc | 70 | 20 |
Data compiled from multiple sources.[2][5][6][7]
Q2: How do trace metal contaminants affect my radiolabeling yield?
A2: Trace metal impurities such as Zinc (Zn²⁺), Copper (Cu²⁺), Iron (Fe³⁺), and Lead (Pb²⁺) can significantly reduce radiolabeling efficiency by competing with the radionuclide for the DOTA chelator.[8][9][10] The DOTA macrocycle can form stable complexes with various di- and trivalent cations.[11] The impact of these contaminants is concentration-dependent.
| Metal Contaminant | Radionuclide | Molar Ratio (Metal/Radionuclide) Causing Significant RCY Decrease |
| Zn²⁺ | 177Lu | > 5 |
| Pb²⁺ | 177Lu | > 5 |
| Fe³⁺ | 177Lu | > 5 |
| Cu²⁺ | 177Lu | > 5 |
| Pb²⁺ | 161Tb | ≥ 1 |
| All Metals | 161Tb | ≥ 5 |
Data for p-SCN-Bn-DOTA.[10]
Q3: How can I prevent trace metal contamination?
A3: Proactive prevention is crucial.
-
Use high-purity, metal-free water and reagents.
-
Prepare all buffers and solutions in acid-washed plasticware (e.g., rinsed with 0.1 M HCl followed by metal-free water).[1]
-
Consider treating buffers and stock solutions of your DOTA-conjugate with a chelating resin like Chelex 100 to remove any existing metal contaminants before the radiolabeling step.[1]
Q4: What is the recommended molar ratio of DOTA-conjugate to radionuclide?
A4: The optimal molar ratio can vary depending on the specific activity of the radionuclide and the desired specific activity of the final product. For peptides, a minimal molar excess of the DOTA-peptide over the radionuclide is often used to achieve high specific activity.[5] For antibodies, a higher ratio of DOTA chelators per antibody is often desired to increase the delivered radioactivity per mole of antibody.[12] It is recommended to perform optimization experiments to determine the ideal ratio for your specific application.
Experimental Protocols
Protocol 1: General DOTA Radiolabeling with 177Lu
This protocol provides a general method for the radiolabeling of a DOTA-conjugated peptide with Lutetium-177.
Materials:
-
DOTA-conjugated peptide stock solution
-
177LuCl₃ in 0.04 M HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (0.25 M, pH 4.5), metal-free
-
Metal-free water
-
Heating block
-
Metal-free microcentrifuge tubes
Procedure:
-
In a metal-free microcentrifuge tube, combine the DOTA-conjugated peptide with the ammonium acetate buffer.
-
Add the 177LuCl₃ solution to the tube.
-
Gently mix the contents.
-
After incubation, allow the tube to cool to room temperature.
-
Perform quality control to determine the radiochemical yield.
Protocol 2: Quality Control using Instant Thin-Layer Chromatography (ITLC)
This is a rapid method to determine the percentage of incorporated radionuclide.
Materials:
-
ITLC strips (e.g., silica (B1680970) gel impregnated glass fiber)
-
Mobile phase (e.g., 50 mM EDTA solution, pH 5)
-
Developing chamber
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spot a small volume (e.g., 1 µL) of the reaction mixture onto the origin of an ITLC strip.
-
Place the strip in a developing chamber containing the mobile phase.
-
Allow the mobile phase to travel up the strip. In this system, the radiolabeled DOTA-conjugate will remain at the origin, while free 177Lu will move with the solvent front as an EDTA complex.
-
Remove the strip and let it dry.
-
Cut the strip in half and measure the radioactivity of each half using a gamma counter, or analyze the entire strip using a radio-TLC scanner.
-
Calculate the radiochemical yield as: (Counts at Origin / Total Counts) x 100%.
Visualizations
Caption: A workflow for troubleshooting low radiolabeling yield.
Caption: The influence of pH on conjugation and radiolabeling steps.
Caption: Workflow for preventing trace metal contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 10. researchportal.sckcen.be [researchportal.sckcen.be]
- 11. researchgate.net [researchgate.net]
- 12. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for DOTA Conjugation and Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTA conjugation and radiolabeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating DOTA-NHS esters to proteins or antibodies?
The optimal pH for conjugating DOTA-NHS esters to primary amines (e.g., lysine (B10760008) residues) on proteins or antibodies is in the basic range of 8.2 to 9.5 .[1] This pH ensures that the amine groups are deprotonated and therefore sufficiently nucleophilic to react efficiently with the NHS ester of the DOTA chelator.
Q2: Which buffers are recommended for the DOTA conjugation step?
For the conjugation reaction, it is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the DOTA-NHS ester. Recommended buffers include:
Avoid using buffers containing primary amines, such as Tris-HCl.
Q3: Why is my DOTA conjugation yield low?
Low conjugation yield is often attributed to suboptimal pH. Ensure your reaction buffer is within the 8.2-9.5 range. Other potential causes include:
-
Degraded DOTA-NHS ester: The NHS ester is susceptible to hydrolysis. Ensure it is stored correctly and used promptly after being reconstituted.
-
Presence of competing amines: As mentioned, amine-containing buffers or other primary amine contaminants in your protein solution can compete with the conjugation reaction.
-
Incorrect molar ratio: The molar excess of DOTA-NHS ester to protein may need to be optimized.
Q4: What is the optimal pH for radiolabeling a DOTA-conjugated molecule?
The optimal pH for radiolabeling DOTA conjugates with radiometals is in the acidic range, typically between 3.5 and 5.5 .[1][3][4] The most commonly cited range is 4.0 to 5.5 .[1][3][5][6]
Q5: Why is an acidic pH necessary for radiolabeling?
Acidic conditions are essential to prevent the formation of insoluble radiometal hydroxides.[1][3] At a pH above 5.5, many radiometals will begin to precipitate as hydroxides, making them unavailable for chelation by the DOTA molecule.
Q6: What are the recommended buffers for the radiolabeling step?
Buffers that are effective in the acidic pH range and do not interfere with the chelation process are recommended. These include:
-
Acetate buffer (e.g., sodium acetate, ammonium (B1175870) acetate)[5][7][8]
-
Citrate buffer[1]
It is crucial to use high-purity, metal-free reagents when preparing these buffers to avoid competition for the radiometal.
Q7: My radiolabeling efficiency is poor. What are the common causes?
Poor radiolabeling efficiency is frequently linked to pH issues. Verify that the pH of your reaction mixture is within the optimal acidic range. Other factors to consider are:
-
Metal contaminants: Trace metal impurities in your reagents or on your labware can compete with the radiometal for the DOTA chelator.
-
Incorrect buffer: Ensure you are not using a buffer from the conjugation step and have properly exchanged it for an appropriate acidic buffer.
-
Radiometal quality: The purity and specific activity of your radiometal can impact labeling efficiency.
Troubleshooting Guides
Low DOTA Conjugation Yield
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of the conjugation buffer is between 8.2 and 9.5. |
| Amine-containing Buffer | Replace buffers like Tris-HCl with non-amine buffers such as borate, carbonate, or HEPES. |
| DOTA-NHS Ester Hydrolysis | Use fresh or properly stored DOTA-NHS ester. Prepare the solution immediately before use. |
| Insufficient Molar Ratio | Increase the molar excess of DOTA-NHS ester to the protein. |
Low Radiolabeling Efficiency
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Ensure the pH of the reaction mixture is between 4.0 and 5.5. |
| Radiometal Hydroxide Formation | Lower the pH of the reaction to the optimal acidic range. |
| Metal Contamination | Use metal-free buffers and labware. Consider pre-treating buffers with a chelating resin. |
| Buffer Carryover | Ensure complete removal of the basic conjugation buffer before initiating the radiolabeling step. |
Experimental Protocols
General Protocol for DOTA-NHS Ester Conjugation to an Antibody
-
Antibody Preparation: Exchange the antibody into an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.
-
DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in a small amount of anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the DOTA-NHS ester solution to the antibody solution. Incubate for 1-4 hours at room temperature or 37°C.
-
Purification: Remove unreacted DOTA-NHS ester and byproducts by size-exclusion chromatography or dialysis against a suitable buffer for the next step (e.g., 0.25 M ammonium acetate, pH 5.5).
General Protocol for Radiolabeling of a DOTA-Conjugated Antibody
-
pH Adjustment: In a metal-free microcentrifuge tube, combine the purified DOTA-conjugated antibody with a metal-free acidic buffer (e.g., 0.25 M ammonium acetate, pH 5.5).[8]
-
Radionuclide Addition: Add the high-purity radionuclide (e.g., ¹⁷⁷LuCl₃) to the DOTA-conjugated antibody solution.
-
Incubation: Incubate the reaction mixture at an optimized temperature and time. For many radiometals, this is typically 30-60 minutes at 37-95°C.[7][8]
-
Quality Control: Determine the radiochemical purity using methods such as instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved labelling of DTPA- and DOTA-conjugated peptides and antibodies with 111In in HEPES and MES buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Trace Metal Contamination in Radiolabeling Reactions
Welcome to the Technical Support Center for preventing trace metal contamination in your radiolabeling experiments. This resource is designed for researchers, scientists, and drug development professionals to help ensure high radiochemical yields and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are trace metals and why are they a concern in radiolabeling reactions?
A1: Trace metals are metal elements present in very low concentrations. In the context of radiolabeling, they are a significant concern because they can compete with the desired radiometal for the chelator, leading to reduced radiolabeling efficiency and lower radiochemical yields.[1][2][3] Even picomolar concentrations of contaminant metal ions can interfere with the labeling process.[1]
Q2: What are the common sources of trace metal contamination in a radiolabeling experiment?
A2: Trace metal contaminants can be introduced from various sources, including:
-
Reagents and Solvents: Buffers, water, and precursor solutions may contain trace metal impurities.[4]
-
Glassware and Equipment: Standard laboratory glassware, spatulas, and stir bars can leach metal ions.
-
Radionuclide Source: For example, ⁶⁸Ge/⁶⁸Ga generators can leach metal ions from their column material (e.g., TiO₂) or from the eluent.[1]
-
Apparatus: Steel needles, tubing, and components of automated synthesis modules can be a source of metals like nickel and chromium.[1][2]
Q3: Which specific trace metals are most problematic for radiolabeling?
A3: The problematic metals depend on the radiometal and chelator being used. However, some common interfering metal ions include:
-
Iron (Fe³⁺)
-
Aluminum (Al³⁺)
-
Zinc (Zn²⁺)
-
Copper (Cu²⁺)
-
Lead (Pb²⁺)
-
Nickel (Ni²⁺)
-
Chromium (Cr³⁺)
-
Titanium (Ti⁴⁺)
-
Non-radioactive isotopes of the radiometal (e.g., ⁿᵃᵗGa³⁺)[1]
Q4: How can I minimize trace metal contamination from my buffers and solutions?
A4: It is crucial to use high-purity reagents and solvents, often labeled as "trace metal grade" or "metal-free".[4] Additionally, treating buffers and solutions with a chelating resin, such as Chelex® 100, can effectively remove divalent and trivalent metal ion contaminants without significantly altering the concentration of monovalent ions like sodium and potassium.[5][6][7][8]
Q5: What is the proper way to clean glassware to avoid metal contamination?
A5: Standard washing with detergents may not be sufficient. A thorough acid wash is recommended. For general use, soaking in a 10% (v/v) hydrochloric acid solution is effective.[9][10] For work with trace metals, a 20% (v/v) nitric acid solution is often preferred.[9][11] Always follow the acid wash with copious rinsing with deionized water.
Troubleshooting Guide
Issue: Low Radiolabeling Yield
If you are experiencing consistently low radiochemical yields, trace metal contamination is a likely culprit.[2][3] Follow these troubleshooting steps:
Troubleshooting Workflow for Low Radiolabeling Yield
References
- 1. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Archived | DNA Extraction and Quantitation for Forensic Analysts | Chelex® 100 Extraction Process | National Institute of Justice [nij.ojp.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Rapid and Efficient Production of Radiolabeled Antibody Conjugates Using Vacuum Diafiltration Guided by Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. watersciences.unl.edu [watersciences.unl.edu]
- 10. cores.research.asu.edu [cores.research.asu.edu]
- 11. feedhaccp.org [feedhaccp.org]
Technical Support Center: Troubleshooting Incomplete Deprotection of tert-Butyl Esters on DOTA
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incomplete deprotection of tert-butyl (tBu) esters on DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives. Below you will find frequently asked questions, troubleshooting advice, detailed protocols, and visual workflows to help you achieve complete and efficient deprotection for your DOTA-conjugated molecules.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My final product shows multiple peaks on HPLC and mass spectrometry analysis after deprotection. What is the likely cause?
A1: The presence of multiple peaks is a common indicator of incomplete removal of the tert-butyl protecting groups, resulting in a mixture of partially deprotected species.[1] Other potential causes include isomerization of the DOTA conjugate, the presence of positional isomers if your biomolecule has multiple conjugation sites, or oxidation of sensitive amino acids like methionine or tryptophan.[1]
Q2: I performed a standard TFA deprotection, but I'm still seeing incomplete removal of the t-butyl groups. What can I do to improve the reaction?
A2: Incomplete deprotection is a known challenge due to the stability of the tert-butyl esters.[1] To drive the reaction to completion, consider the following:
-
Increase Reaction Time: Prolonging the exposure to the trifluoroacetic acid (TFA) cleavage cocktail can help ensure all ester groups are cleaved.[1] For some peptide conjugates, a treatment of 2-3 hours is standard.[2]
-
Optimize TFA Concentration: A high concentration of TFA is crucial.[1] Cleavage cocktails typically contain 95% TFA.[2][3] For particularly stubborn cases, using neat TFA (95-100%) may be necessary.[4]
-
Repeated Treatments: In some instances, a single TFA treatment may be insufficient. Repeating the deprotection step after isolating the partially deprotected product can be an effective strategy.[1]
-
Monitor Progress: It is highly recommended to monitor the deprotection progress using analytical HPLC and mass spectrometry to determine the optimal reaction time.[1]
Q3: What is a standard cleavage cocktail for deprotecting DOTA-tBu esters conjugated to peptides?
A3: A widely used and effective cleavage cocktail for peptides synthesized via Fmoc/tBu strategies consists of a mixture of TFA, scavengers, and water.[3] The scavengers are critical for quenching reactive cationic species generated during the cleavage process, which can otherwise cause side reactions with sensitive amino acid residues.[1][3]
Q4: Are there any side reactions I should be aware of during TFA deprotection?
A4: Yes. The t-butyl carbocations generated during deprotection are highly reactive and can lead to unwanted modifications of certain amino acid residues, particularly tryptophan, methionine, tyrosine, and cysteine.[3] This is why the inclusion of scavengers in the cleavage cocktail is essential. For example, using Fmoc-Trp(Boc) during peptide synthesis can help suppress the reattachment of the C-terminal Trp residue to the resin linker cation.[3]
Q5: How can I confirm that deprotection is complete?
A5: Complete deprotection can be confirmed by analytical techniques. In ¹H-NMR spectroscopy, the disappearance of the characteristic singlet peak for the tert-butyl protons (around δ 1.46 ppm) indicates successful removal.[5] Mass spectrometry is also essential to verify that the molecular weight of the final product corresponds to the fully deprotected conjugate.
Quantitative Data Summary
For successful deprotection, the composition of the cleavage cocktail and the reaction conditions are critical. The tables below summarize common parameters.
Table 1: Common TFA-Based Cleavage Cocktails for DOTA-Peptide Conjugates
| Reagent Name/Composition | Components (v/v/v) | Recommended Use | Reference |
| Standard Cocktail | TFA / Triisopropylsilane (TIS) / Water | General purpose for most peptide sequences. | [3] |
| 95% / 2.5% / 2.5% | |||
| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) | For complex peptides containing Arg(Mtr/Pmc/Pbf), Cys, Met, or Trp. | [3] |
| 82.5% / 5% / 5% / 5% / 2.5% | |||
| TFA/DCM | 50% TFA in Dichloromethane (DCM) | A common condition for general tert-butyl ester cleavage. | [4] |
Table 2: Typical Deprotection Conditions
| Parameter | Value | Notes | Reference |
| Temperature | Room Temperature | Most deprotections are carried out at ambient temperature. | [2][4] |
| Reaction Time | 2 - 4 hours | Optimal time should be determined empirically by monitoring the reaction. For some conjugates, longer times may be necessary. | [1][2] |
| Atmosphere | Inert (e.g., Nitrogen) | Recommended to prevent oxidation of sensitive residues. |
Experimental Protocols
Protocol: Global Deprotection of DOTA(tBu)₃-Peptide Conjugate
This protocol describes the simultaneous cleavage of the peptide from the solid-phase resin and the deprotection of the tert-butyl esters and other acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin (fully protected DOTA-peptide on solid support)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold, peroxide-free diethyl ether
-
Dichloromethane (DCM) for washing
-
Centrifuge tube with a frit or a reaction vessel
-
Rotary evaporator or nitrogen stream for solvent removal
Procedure:
-
Resin Preparation: Place the peptidyl-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Washing: Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF and to swell the resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail (e.g., 5 mL for 0.5 g of resin) to the resin.[6]
-
Incubation: Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours. Periodically agitate the mixture to ensure complete contact between the resin and the cleavage cocktail.[2] A color change to deep yellow may be observed if Trt-protected amino acids are present, which is normal.[6]
-
Peptide Precipitation: After the incubation period, filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the deprotected peptide.
-
Precipitation: Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
Visualizations
Experimental Workflow for DOTA Deprotection
Caption: Workflow for DOTA-peptide deprotection and purification.
Troubleshooting Logic for Incomplete Deprotection
Caption: Decision tree for troubleshooting incomplete deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Antibody Conjugation Using Click Chemistry
Welcome to the technical support center for antibody conjugation using click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding antibody conjugation with click chemistry.
Q1: What is click chemistry in the context of antibody conjugation?
A1: Click chemistry refers to a class of reactions that are rapid, highly specific, and yield a stable product. For antibody conjugation, the most common types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] These reactions allow for the precise attachment of molecules like drugs, fluorophores, or oligonucleotides to an antibody by forming a stable triazole linkage.[1][4] SPAAC is often preferred for biological applications as it avoids the use of a potentially cytotoxic copper catalyst.[5][]
Q2: Which functional groups should I introduce to my antibody and payload?
A2: For click chemistry, one molecule must contain an azide (B81097) group and the other an alkyne. In a typical SPAAC reaction, the antibody is often functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), because azides are not naturally present in biological systems, minimizing side reactions.[7][8] The payload (e.g., a drug or dye) is then modified with an azide group.[5]
Q3: What initial checks should I perform on my antibody before starting conjugation?
A3: Before beginning, ensure your antibody preparation is pure (>95%) and in an appropriate buffer. Many commercial antibody solutions contain additives like bovine serum albumin (BSA), glycine, or sodium azide which must be removed as they can interfere with the conjugation reaction.[7][9] Use a suitable purification method, such as an antibody clean-up kit or dialysis, to exchange the antibody into an amine-free buffer like PBS.[7][10][11]
Q4: What is the Degree of Labeling (DOL) and why is it important?
A4: The Degree of Labeling (DOL), or Drug-to-Antibody Ratio (DAR) in the context of ADCs, is the average number of payload molecules conjugated to a single antibody.[12][13] It is a critical parameter that affects the conjugate's efficacy and properties. Low DOL can result in weak signal or efficacy, while excessively high DOL can lead to antibody aggregation, reduced solubility, or loss of function.[9][10][12][13] For most antibodies, an optimal DOL is typically between 2 and 10.[12][13]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Conjugation Yield or Low DOL
You observe a low Drug-to-Antibody Ratio (DAR) or a high percentage of unconjugated antibody in your final product.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inefficient Initial Labeling | The first step is modifying the antibody with an alkyne or azide handle (e.g., using a DBCO-NHS ester). Ensure optimal conditions for this reaction. Verify the successful modification of the antibody using techniques like MALDI-TOF mass spectrometry before proceeding.[14] |
| Suboptimal Molar Ratio of Reactants | In the initial labeling step (e.g., antibody with DBCO-NHS ester), use a sufficient molar excess of the labeling reagent. A 10-20 fold molar excess is a common starting point.[5] For the subsequent click reaction, a 2-4 fold molar excess of the azide-modified payload to the DBCO-labeled antibody is recommended.[7] |
| Incorrect Reaction Buffer/pH | For NHS ester reactions to label lysine (B10760008) residues, the buffer pH should be between 7.2 and 8.5. Avoid buffers containing primary amines like Tris, as they will compete with the antibody for the NHS ester.[9] For SPAAC reactions, a slightly alkaline pH (7.5-8.5) can increase the reaction rate.[14] |
| Degraded Reagents | Ensure reagents are stored correctly (e.g., -20°C, protected from moisture).[14] Prepare fresh solutions of linkers and payloads, especially NHS esters which can hydrolyze in the presence of water.[7][11] |
| Insufficient Reaction Time/Temperature | While SPAAC can proceed at 4°C, incubating at room temperature (25°C) or 37°C can significantly increase the reaction rate.[14] Monitor the reaction over 12-48 hours to determine the optimal time.[8][14] |
| Steric Hindrance | If the reactive site on the antibody is sterically hindered, the conjugation efficiency may be low. Consider using a linker with a longer PEG spacer to increase accessibility.[5][14] |
Issue 2: Antibody Aggregation
You observe turbidity, precipitation, or see evidence of aggregates in post-reaction analysis (e.g., by SEC).
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| High Hydrophobicity of Payload/Linker | The addition of hydrophobic molecules can expose hydrophobic patches on the antibody surface, leading to self-association and aggregation.[15] If possible, use a more hydrophilic linker, such as one containing a PEG spacer.[5] |
| Over-labeling (High DOL) | A high degree of labeling increases the overall hydrophobicity of the antibody, promoting aggregation.[9] Aim for a lower target DOL (e.g., 2-4) by reducing the molar excess of the labeling reagent in the initial step.[9] |
| Presence of Organic Co-solvent | Linkers and payloads are often dissolved in organic solvents like DMSO or DMF. High concentrations of these solvents can denature the antibody.[16] Keep the final concentration of the organic co-solvent below 10% (v/v) and add the reagent solution slowly with gentle mixing.[5][16] |
| Suboptimal Buffer Conditions | Unfavorable pH or low ionic strength can decrease antibody stability.[15] Ensure the reaction buffer is optimal for your specific antibody. Sometimes, adding stabilizing excipients can help maintain protein solubility.[10] |
| Incorrect Reaction Temperature | While higher temperatures can increase reaction rates, they can also promote aggregation for some antibodies. Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to mitigate this.[10] |
Experimental Protocols & Workflows
General Workflow for Antibody Conjugation via SPAAC
The following diagram outlines the typical experimental workflow for a two-step antibody conjugation using strain-promoted click chemistry.
Caption: Workflow for SPAAC antibody conjugation.
Protocol: Antibody Labeling with DBCO-NHS Ester
This protocol details the first stage of modifying an antibody with a DBCO handle.
-
Antibody Preparation :
-
Remove any interfering substances (e.g., BSA, glycine, azide) from your antibody solution. Use an appropriate method like Amicon ultrafiltration or a desalting column to exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-8.0).[7][11]
-
Adjust the antibody concentration to 1-5 mg/mL.[10]
-
-
Reagent Preparation :
-
Labeling Reaction :
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[5] Add the DMSO solution dropwise while gently vortexing to prevent localized high concentrations that could cause aggregation.[10] The final DMSO concentration should not exceed 10% v/v.[5]
-
Incubate the reaction for 60 minutes at room temperature or for 2 hours on ice.[7][8][11]
-
-
Quenching :
-
Purification :
-
Remove the unreacted DBCO-NHS ester and quenching agent using a desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO).[8]
-
The resulting DBCO-labeled antibody is now ready for the click chemistry reaction with an azide-modified payload.
-
Troubleshooting Logic Diagram
Use this decision tree to diagnose and resolve common issues during your conjugation experiment.
Caption: Troubleshooting decision tree for antibody conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
Optimizing DOTA Linker to Antibody/Peptide Molar Ratios: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of the molar ratio of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) linkers to antibodies and peptides.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DOTA-linker to antibody/peptide?
There is no single optimal molar ratio, as it is highly dependent on the specific antibody or peptide, the type of DOTA linker used (e.g., DOTA-NHS ester, p-SCN-Bn-DOTA), and the intended application of the conjugate.[1] However, a common starting point is to test a range of molar excess of the DOTA linker to the antibody/peptide, for example, 5:1, 10:1, and 20:1.[2] The goal is to achieve a sufficient number of DOTA molecules per antibody/peptide for effective radiolabeling without compromising the biomolecule's immunoreactivity or pharmacokinetic properties.[1][3]
Q2: How does the DOTA to antibody/peptide ratio affect the final conjugate?
The molar ratio of DOTA linker to the antibody or peptide during the conjugation reaction directly influences the average number of DOTA molecules attached to each biomolecule, often referred to as the chelator-to-antibody ratio (CAR).[1][3]
-
Increasing the molar ratio generally leads to a higher number of conjugated DOTA molecules.[3] This can improve the specific activity of the radiolabeled compound.[1]
-
However, a high number of conjugated DOTA molecules can have negative consequences :
-
Decreased Immunoreactivity: DOTA can attach to lysine (B10760008) residues in the variable domains of an antibody, which are crucial for antigen binding, thereby reducing its effectiveness.[1]
-
Altered Pharmacokinetics: An increased number of hydrophilic DOTA chelators can change the overall charge and lipophilicity of the conjugate, potentially leading to faster blood clearance and increased uptake by the liver and spleen.[1][3][4]
-
Increased Aggregation: Over-conjugation can expose hydrophobic regions of the antibody, leading to the formation of aggregates that are rapidly cleared from circulation.[2]
-
Q3: What are the critical parameters to control during the DOTA conjugation reaction?
Several experimental conditions significantly impact the outcome of the conjugation reaction:
-
pH: The reaction between DOTA-NHS esters and primary amines (lysine residues) on antibodies/peptides is most efficient at a pH between 8.0 and 9.0.[5][6]
-
Temperature and Incubation Time: These parameters should be optimized. For example, some protocols suggest incubation for 30 minutes at 37°C, while others recommend 20 hours at 4°C.[7][8]
-
Buffer Composition: The buffer used for the conjugation reaction should be free of primary amines, such as Tris or glycine, as they will compete with the antibody/peptide for reaction with the DOTA-NHS ester.[9] Phosphate-buffered saline (PBS) or bicarbonate/carbonate buffers are commonly used.[6][10]
-
Antibody/Peptide Purity and Concentration: High purity of the antibody or peptide (>95%) is recommended to avoid side reactions with impurities.[9] A higher concentration of the biomolecule (e.g., 2-10 mg/mL) can improve conjugation efficiency.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of DOTA linker to antibody/peptide molar ratios.
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Low Conjugation Efficiency (Low DOTA/Antibody Ratio) | Suboptimal Molar Ratio: The initial molar excess of the DOTA linker may be too low. | Gradually increase the molar ratio of DOTA linker to antibody/peptide in subsequent experiments (e.g., from 10:1 to 50:1).[7] |
| Inactive DOTA Linker: The DOTA-NHS ester may have hydrolyzed due to moisture. | Always use fresh, anhydrous DMSO or DMF to dissolve the DOTA-NHS ester immediately before use.[2][6] Store the DOTA-NHS ester in a desiccator. | |
| Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) in the antibody/peptide buffer competes with the conjugation reaction. | Perform a buffer exchange into an amine-free buffer like PBS or bicarbonate buffer (pH 8.0-9.0) before starting the conjugation.[9] | |
| High Levels of Antibody/Peptide Aggregation | Over-conjugation: An excessively high number of DOTA molecules can lead to conformational changes and aggregation. | Reduce the molar excess of the DOTA linker in the conjugation reaction.[2] Analyze the conjugate for aggregates using size-exclusion chromatography (SEC-HPLC).[10] |
| Reduced Immunoreactivity of the Conjugate | Conjugation at Antigen-Binding Sites: DOTA molecules may have attached to lysine residues within the antibody's complementarity-determining regions (CDRs). | This is a risk with non-site-specific conjugation methods. Consider using a lower molar ratio of DOTA linker to minimize this possibility.[1] For peptides, ensure the DOTA conjugation site is away from the receptor-binding motif. |
| Low Radiolabeling Yield | Insufficient Number of DOTA Chelators: The DOTA-to-antibody/peptide ratio of the purified conjugate may be too low. | Increase the initial molar ratio of DOTA linker during the conjugation step to achieve a higher number of attached chelators. A study showed that a 1:10 antibody to DOTA ratio was insufficient, while a 1:50 ratio resulted in adequate labeling.[7] |
| Metal Contaminants: Trace metal ions in buffers or reagents can compete with the radiometal for chelation by DOTA. | Use metal-free buffers and reagents. Consider treating solutions with Chelex resin to remove contaminating metal ions.[11] | |
| Suboptimal Radiolabeling Conditions: The pH, temperature, or incubation time for the radiolabeling reaction may not be optimal. | Optimize the radiolabeling conditions. For example, with ¹⁷⁷Lu, labeling is often performed at pH 5.5 and 37°C for 1 hour.[1] |
Quantitative Data Summary
The following tables summarize experimental data from various studies to provide a reference for optimizing DOTA conjugation.
Table 1: Impact of DOTA:Antibody Molar Ratio on Conjugation and Immunoreactivity
| Antibody | DOTA Linker | Molar Ratio (DOTA:Ab) | Average DOTA/Ab | Impact on Immunoreactivity | Reference |
| Rituximab (Biosimilar) | p-SCN-Bz-DOTA | 10:1 | 1-1.5 | Insufficient for prompt labeling | [7] |
| Rituximab (Biosimilar) | p-SCN-Bz-DOTA | 50:1 | 4.25 ± 1.04 | Preserved affinity for CD20 | [7] |
| 1C1m-Fc | p-SCN-Bn-DOTA | - | >3 | Decreased tumor uptake | [1] |
| 1C1m-Fc | p-SCN-Bn-DOTA | - | 11 | Significant loss of immunoreactivity | [1] |
| Trastuzumab | DOTA-NHS ester | 20:1 | ~6 | - | [8] |
| Trastuzumab | DOTA-NHS ester | 100:1 | Slightly higher than 6 | - | [8] |
Table 2: Influence of Conjugation on Pharmacokinetics
| Antibody | DOTA/Ab Ratio | Observation | Reference |
| 1C1m-Fc | Increasing number | Accelerated blood clearance and increased liver uptake | [1] |
| h-R3 | Increasing number | Faster blood clearance and higher liver uptake | [4] |
Experimental Protocols
Protocol 1: General Procedure for DOTA-NHS Ester Conjugation to an Antibody
This protocol outlines a standard method for conjugating a DOTA-NHS ester to the lysine residues of an antibody.
1. Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).[2]
-
Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.[10]
2. DOTA-NHS Ester Preparation:
-
Immediately before use, dissolve the DOTA-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of, for example, 10 mg/mL.[2]
3. Conjugation Reaction:
-
Calculate the volume of the DOTA-NHS ester stock solution needed to achieve the desired molar excess (e.g., 10:1, 20:1, 50:1) over the antibody.
-
Slowly add the DOTA-NHS ester solution to the antibody solution while gently vortexing. The final concentration of DMSO should ideally be below 10% (v/v) to maintain antibody integrity.[10]
-
Incubate the reaction mixture for a specified time and temperature (e.g., 1 hour at room temperature or 30 minutes at 37°C).[6][7]
4. Purification of the DOTA-Antibody Conjugate:
-
Remove the unreacted DOTA-NHS ester and other small molecules by size-exclusion chromatography using a desalting column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[7]
5. Characterization of the Conjugate:
-
DOTA/Antibody Ratio: Determine the average number of DOTA molecules per antibody using methods like mass spectrometry or a colorimetric assay with a known metal ion.[3][12]
-
Purity and Aggregation: Assess the purity of the conjugate and check for aggregates using SEC-HPLC.[10]
-
Immunoreactivity: Evaluate the antigen-binding affinity of the DOTA-antibody conjugate using methods like ELISA or a cell-based binding assay.
Protocol 2: Characterization by Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is used to assess the purity of the DOTA-antibody conjugate and to detect the presence of aggregates or fragments.
-
Column: A suitable size-exclusion column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject a sample of the purified DOTA-antibody conjugate.
-
Monitor the elution profile. The main peak corresponds to the monomeric antibody conjugate. The presence of peaks at earlier retention times indicates aggregates, while peaks at later retention times suggest fragments.
-
A purity of >95% for the monomeric peak is generally desired.[10]
-
Visualizations
Caption: Experimental workflow for DOTA-NHS ester conjugation to an antibody.
Caption: Troubleshooting logic for low radiolabeling yield.
References
- 1. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. EP1689448B1 - Method for preparing dota-antibody conjugates - Google Patents [patents.google.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometry characterization of DOTA-Nimotuzumab conjugate as precursor of an innovative β- tracer suitable in radio-guided surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying DOTA-Labeled Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of DOTA-labeled compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in DOTA-labeling reactions?
A1: Common impurities include unreacted starting materials (free DOTA-conjugate and unconjugated biomolecule), partially deprotected conjugates (if using protecting groups like tert-butyl), byproducts from the labeling reaction, and aggregates of the final compound. Additionally, metal contaminants can compete with the desired radiometal for chelation by DOTA, leading to lower radiochemical yields.[1][2] Finally, radiolytic degradation can occur, especially with high specific activities, leading to the formation of radiochemical impurities.
Q2: What level of purity is required for DOTA-labeled compounds?
A2: The required purity depends on the intended application. For in vitro studies, a purity of >90% may be sufficient. However, for in vivo and clinical applications, a purity of >95% is typically required to minimize potential side effects from impurities.[3] For radiolabeled compounds, a high radiochemical purity of >95% is also critical.[3]
Q3: What are the primary methods for purifying DOTA-labeled compounds?
A3: The most common purification methods are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE). HPLC, particularly reversed-phase HPLC (RP-HPLC), offers high resolution and is capable of separating closely related impurities. SPE is a simpler and faster method often used for sample cleanup and desalting, and it can be effective if the impurities have significantly different polarities from the desired product.
Q4: How can I prevent trace metal contamination in my radiolabeling reaction?
A4: Preventing trace metal contamination is crucial for achieving high radiochemical yields. Key preventive measures include:
-
Using high-purity, metal-free water and reagents.
-
Preparing all solutions and buffers in acid-washed plasticware (e.g., rinsed with 0.1 M HCl) followed by thorough rinsing with metal-free water.[4]
-
Treating buffers and biomolecule solutions with a chelating resin, such as Chelex 100, to remove any existing metal contaminants before the addition of the DOTA-conjugate or the radionuclide.[4]
Troubleshooting Guides
Problem 1: Low Radiochemical Yield
Q: My radiolabeling reaction shows a low yield. What are the potential causes and how can I troubleshoot this?
A: Low radiochemical yield can be caused by several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Metal Contamination: Competing metal ions can significantly reduce the radiolabeling efficiency.
-
Troubleshooting: Analyze all reagents for trace metal impurities. Use metal-free buffers and acid-washed labware. Consider pre-treating your solutions with a chelating resin.[4]
-
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can hinder the chelation reaction.
-
Troubleshooting: Ensure the pH of the reaction mixture is within the optimal range for DOTA labeling (typically pH 4-5 for many radiometals). Optimize the reaction temperature and incubation time as these can be radionuclide-dependent.
-
-
Incorrect Molar Ratios: An insufficient amount of the DOTA-conjugated precursor can lead to incomplete radiolabeling.
-
Troubleshooting: Verify the concentration of your DOTA-conjugate and ensure an appropriate molar excess relative to the radionuclide.
-
-
Degraded Reagents: The DOTA-conjugate or the radionuclide solution may have degraded over time.
-
Troubleshooting: Use freshly prepared or properly stored reagents. Confirm the integrity of your DOTA-conjugate via analytical methods like HPLC-MS.
-
Problem 2: Multiple Peaks in HPLC Chromatogram
Q: My purified DOTA-labeled compound shows multiple peaks on the analytical HPLC. What could be the cause?
A: The presence of multiple peaks can indicate a heterogeneous product mixture. Identifying the source of these peaks is key to resolving the issue.
Potential Causes and Solutions:
-
Incomplete Deprotection: If using protecting groups (e.g., tert-butyl esters on DOTA), incomplete removal will result in a mixture of partially deprotected species.
-
Troubleshooting: Ensure complete deprotection by optimizing the cleavage conditions (e.g., extending the reaction time with the cleavage cocktail).
-
-
Isomerization: The DOTA-conjugate or the biomolecule itself may have undergone isomerization during synthesis or purification.
-
Troubleshooting: Analyze the different peaks by mass spectrometry to identify potential isomers.
-
-
Multiple Conjugation Sites: If the biomolecule has multiple potential sites for DOTA conjugation, a mixture of positional isomers may be present.
-
Troubleshooting: This is often an inherent challenge. If a single isomer is required, further optimization of the conjugation strategy or more sophisticated purification techniques may be necessary.
-
-
Oxidation: Sensitive amino acid residues (e.g., methionine, tryptophan) in a peptide or protein can be oxidized during the labeling or purification process.
-
Troubleshooting: Add antioxidants, such as ascorbic acid or gentisic acid, to the reaction mixture and purification buffers.
-
Data Presentation
Impact of Metallic Impurities on Radiochemical Yield (RCY)
The presence of competing metal ions can significantly decrease the radiochemical yield of DOTA-labeled compounds. The following table summarizes the effect of various metal contaminants on the RCY of ¹⁷⁷Lu- and ¹⁶¹Tb-DOTA labeling.
| Radionuclide | Metal Contaminant | Molar Ratio (Metal:Radionuclide) | Approximate Radiochemical Yield (RCY) Drop |
| ¹⁷⁷Lu | Cu²⁺ | 20 | Drops to nearly 0% |
| ¹⁷⁷Lu | Zn²⁺ | 20 | Drops below 10% |
| ¹⁷⁷Lu | Pb²⁺ | 20 | Drops below 10% |
| ¹⁷⁷Lu | Fe³⁺ | 20 | Drops below 20% |
| ¹⁶¹Tb | Pb²⁺ | 1 | Noticeable decrease |
| ¹⁶¹Tb | Cu²⁺, Zn²⁺, Fe³⁺ | ≥ 5 | Significant decrease |
| ¹⁶¹Tb/¹⁷⁷Lu | Various transition metals | 5 | Drops below 20%[5] |
Comparison of HPLC and SPE Purification Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Solid-Phase Extraction (SPE) |
| Principle | Separation based on differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. | Separation based on the partitioning of analytes between a solid sorbent and a liquid phase, driven by gravity or low pressure.[6] |
| Resolution | High resolution, capable of separating closely related compounds and isomers. | Lower resolution, best for separating compounds with significant differences in polarity. |
| Throughput | Lower throughput, typically processing one sample at a time. | Higher throughput, can be parallelized using multi-well plates. |
| Complexity | More complex instrumentation and operation. | Simpler and faster to perform. |
| Cost | Higher initial instrument cost and ongoing solvent and column costs. | Lower cost for cartridges and equipment. |
| Typical Use | Final purification to achieve high purity, analytical quality control. | Sample cleanup, desalting, and pre-concentration before further analysis or as a final purification step if impurities are sufficiently different.[6] |
| Typical Yield | Can be high, but losses can occur during fraction collection and processing. | Generally high for the target compound if the method is optimized. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of a DOTA-Peptide
This protocol provides a general guideline for the purification of a DOTA-peptide conjugate using reversed-phase HPLC.
1. Materials and Reagents:
-
Crude DOTA-peptide conjugate
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 column (preparative or semi-preparative)
-
HPLC system with a UV detector and fraction collector
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
3. Sample Preparation:
-
Dissolve the crude DOTA-peptide in a minimal volume of Mobile Phase A or a compatible solvent mixture (e.g., water/acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
4. HPLC Method:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Apply a linear gradient of Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 40 minutes. The optimal gradient should be determined empirically for each specific peptide.[7]
-
Detection: Monitor the elution profile at 220 nm and 280 nm.[8]
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired product.
-
Product Recovery: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of a DOTA-Labeled Compound
This protocol describes a general procedure for the cleanup of a DOTA-labeled compound using a C18 SPE cartridge. This is often used as a final step after radiolabeling to remove unreacted radionuclide and other hydrophilic impurities.
1. Materials and Reagents:
-
DOTA-labeled compound in reaction buffer
-
C18 SPE cartridge
-
SPE manifold (optional)
-
HPLC-grade water
-
HPLC-grade ethanol (B145695) or acetonitrile
-
0.9% Saline solution
2. Cartridge Conditioning:
-
Wash the C18 cartridge with 5-10 mL of ethanol or acetonitrile.
-
Equilibrate the cartridge with 5-10 mL of HPLC-grade water. Do not allow the cartridge to go dry.
3. Sample Loading:
-
Load the aqueous solution containing the DOTA-labeled compound onto the conditioned cartridge. The labeled compound should be retained on the C18 sorbent, while unretained components will pass through.
4. Washing:
-
Wash the cartridge with 5-10 mL of water to remove any remaining hydrophilic impurities, such as unchelated radionuclide and buffer salts.
5. Elution:
-
Elute the purified DOTA-labeled compound from the cartridge using a small volume (e.g., 0.5-2 mL) of an ethanol/water mixture (e.g., 50% ethanol).
-
The final product can then be diluted with a saline solution for further use.
Mandatory Visualizations
Caption: General workflow for the purification of DOTA-labeled compounds.
Caption: Troubleshooting flowchart for low purity of DOTA-labeled compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchportal.sckcen.be [researchportal.sckcen.be]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
Validation & Comparative
DOTA vs. NOTA Chelators for Gallium-68 Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a chelator is a critical decision in the development of Gallium-68 (B1239309) (⁶⁸Ga) radiopharmaceuticals. This guide provides an objective comparison of two of the most widely used chelators, DOTA and NOTA, supported by experimental data to inform the selection process for specific research and clinical applications.
The macrocyclic chelators 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) are both extensively used for complexing the positron-emitting radionuclide Gallium-68. The resulting ⁶⁸Ga-labeled molecules are employed in Positron Emission Tomography (PET) for the imaging of a wide array of biological targets, including neuroendocrine tumors.[1] While both chelators effectively bind ⁶⁸Ga, they exhibit significant differences in their labeling chemistry, stability, and in vivo performance.
At a Glance: Key Differences
| Feature | DOTA | NOTA |
| Labeling Temperature | Requires heating (typically 60-95°C) | Room Temperature |
| Labeling Time | Longer (5-15 minutes) | Faster (≤ 5 minutes) |
| Labeling pH | Typically pH 3.2 - 4.5 | Typically pH 3.5 - 4.0 |
| ⁶⁸Ga Complex Stability | High (log K = 21.33) | Very High (log K = 30.98)[2] |
| In Vivo Kidney Uptake | Generally lower | Can be higher |
| Theranostic Potential | Yes (compatible with β⁻ emitters like ¹⁷⁷Lu) | Less established for theranostics |
Quantitative Comparison of Labeling Performance
The choice between DOTA and NOTA often hinges on the specific requirements of the application, such as the thermal stability of the targeting molecule and the desired speed of the labeling process. The following tables summarize key quantitative data from comparative studies.
Table 1: Gallium-68 Labeling Conditions and Efficiency
| Chelator Conjugate | Labeling Temperature (°C) | Labeling Time (min) | Radiochemical Purity (%) | Reference |
| DOTA-A1-His sdAb | 60 | 15 | >98 | [3][4] |
| NOTA-A1-His sdAb | Room Temperature | 5 | >98 | [3][4] |
| DOTATOC | 95 | 5 | >95 | [5] |
| NODAGA-RGD | 95 | 5 | >95 | [5] |
| DOTA-ADG | Microwave | - | >98 (after purification) | [6] |
| NOTA-Amino-DG | Room Temperature | 5 | ~100 | [6] |
Table 2: In Vitro Stability of ⁶⁸Ga-labeled Single-domain Antibody (sdAb)
| Radiotracer | Medium | Time (min) | Radiochemical Purity (%) | Reference |
| [⁶⁸Ga]Ga-DOTA-A1-His | Human Blood | 120 | 89 ± 4 | [7] |
| [⁶⁸Ga]Ga-NOTA-A1-His | Human Blood | 120 | 89 ± 2 | [7] |
| [⁶⁸Ga]Ga-DOTA-A1-His | Murine Blood | 30 | 81 ± 10 | [7] |
| [⁶⁸Ga]Ga-DOTA-A1-His | Murine Blood | 120 | 65 ± 3 | [7] |
| [⁶⁸Ga]Ga-NOTA-A1-His | Murine Blood | 120 | 91 ± 3 | [7] |
Table 3: In Vivo Biodistribution Data (%ID/g) in Mice Bearing PSMA+ Tumors
| Radiotracer | Organ | 1 h post-injection | 2 h post-injection | 3 h post-injection | Reference |
| ⁶⁸Ga-DOTA-PSMA | Tumor | - | - | - | [8] |
| ⁶⁸Ga-NOTA-PSMA | Tumor | 42.2 ± 6.7 | - | - | [8] |
| ⁶⁸Ga-DOTA-PSMA | Kidney | - | Significantly lower than ⁶⁸Ga-DKFZ-PSMA-11 | Significantly lower than ⁶⁸Ga-DKFZ-PSMA-11 | [8] |
| ⁶⁸Ga-NOTA-PSMA | Kidney | 106 ± 23 | 34.7 ± 5.7 | - | [8] |
Table 4: In Vivo Biodistribution in Mice with Mesothelin-Expressing Tumors
| Radiotracer | Organ | Finding | Reference |
| [⁶⁸Ga]Ga-DOTA-A1-His | Kidney | Twofold lower uptake compared to [⁶⁸Ga]Ga-NOTA-A1-His | [3][4] |
| [⁶⁸Ga]Ga-NOTA-A1-His | Kidney | Higher uptake compared to [⁶⁸Ga]Ga-DOTA-A1-His | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments.
Conjugation of Chelators to a Single-domain Antibody (A1-His)
-
Preparation: A 50-fold molar excess of p-SCN-Bn-DOTA or p-SCN-Bn-NOTA is used relative to the A1-His single-domain antibody.
-
Reaction: The conjugation reaction is carried out at a pH of 9.
-
Analysis: The resulting chelator-to-sdAb ratios are determined. In one study, this resulted in ratios of 1.8 for DOTA and 1.3 for NOTA.[4]
Gallium-68 Radiolabeling of DOTA- and NOTA-conjugated Peptides
General Automated Procedure for ⁶⁸Ga Labeling: [9]
-
Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator.
-
Reaction: The ⁶⁸Ga eluate is incubated with the DOTA- or NOTA-peptide conjugate under controlled pH and temperature.
-
Purification: The labeled peptide is typically purified using a C8 solid-phase extraction (SPE) cartridge.[5]
Specific Conditions for DOTA-A1-His: [4]
-
Reagents: 100 µg of DOTA-conjugated A1-His in 1 M ammonium (B1175870) acetate (B1210297) is added to the ⁶⁸Ga eluate (145–222 MBq).
-
pH Adjustment: The final pH is adjusted to 3.
-
Incubation: The mixture is incubated for 15 minutes at 60°C with stirring.
Specific Conditions for NOTA-A1-His: [4]
-
Reagents: 100 µg of NOTA-conjugated A1-His in 1 M ammonium acetate is added to the ⁶⁸Ga eluate (145–222 MBq).
-
pH Adjustment: The final pH is adjusted to 4.
-
Incubation: The mixture is incubated for 15 minutes at room temperature with stirring.
In Vitro Stability Assay
-
Incubation: The radiolabeled conjugate is incubated in human or murine blood.
-
Sampling: Aliquots are taken at various time points (e.g., 30 and 120 minutes).
-
Analysis: The radiochemical purity of the protein-free plasma fraction is determined to assess stability.[7]
In Vivo Biodistribution and PET/CT Imaging
-
Animal Model: Mice bearing relevant tumor xenografts (e.g., mesothelin-expressing or PSMA+) are used.
-
Injection: The ⁶⁸Ga-labeled tracer is administered intravenously.
-
Imaging: PET/CT imaging is performed at various time points post-injection (e.g., 1, 2, and 3 hours).
-
Biodistribution: After the final imaging session, tissues of interest are harvested, weighed, and the radioactivity is measured to calculate the percentage of injected dose per gram of tissue (%ID/g).[8]
Visualizing the Processes
To better understand the chemical and experimental workflows, the following diagrams are provided.
Caption: Comparison of Gallium-68 chelation by DOTA and NOTA.
References
- 1. benchchem.com [benchchem.com]
- 2. 68Ga-Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Radiolytic Stability of DOTA Complexes
For Researchers, Scientists, and Drug Development Professionals
The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone in the design of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. Its ability to form highly stable complexes with a variety of radiometals is paramount to its function. However, the very radiation that makes these compounds useful can also be their undoing. High radiation doses can lead to the radiolytic degradation of the DOTA macrocycle, potentially releasing the radionuclide and compromising the safety and efficacy of the radiopharmaceutical. This guide provides an objective comparison of the radiolytic stability of DOTA complexes, supported by experimental data, to aid researchers in the selection and development of robust radiopharmaceutical candidates.
The Protective Effect of Metal Complexation
A critical factor in the radiolytic stability of DOTA-based radiopharmaceuticals is the chelation of the metal ion itself. Experimental evidence strongly indicates that the formation of a metal-DOTA complex significantly protects the macrocycle from radiolytic degradation.[1][2][3] This protective effect is attributed to the strengthening of the bonds within the DOTA molecule upon coordination with a metal cation, making them less susceptible to attack by radicals generated during radiolysis.[1][2][3]
A study by Mahti et al. (2023) using gamma irradiation on aqueous solutions of DOTA and its zirconium-89 (B1202518) complex (Zr-DOTA) provides a clear illustration of this phenomenon. The degradation of the DOTA ligand was substantially lower when it was part of the Zr-DOTA complex compared to the free ligand in solution.[1][2][3]
Proposed Radiolytic Degradation Pathways
The degradation mechanisms also appear to differ between the free ligand and the complex. For uncomplexed DOTA, the primary degradation pathways involve decarboxylation and the cleavage of the acetate (B1210297) arms.[1][2][3] In contrast, for the Zr-DOTA complex, the main degradation route is the oxidation of the DOTA molecule, specifically the addition of a hydroxyl group.[1][2][3]
Diagram of Proposed Radiolytic Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00977G [pubs.rsc.org]
The Influence of PEG Linker Length on In Vivo Performance: A Comparative Analysis
For researchers, scientists, and drug development professionals, optimizing the in vivo characteristics of therapeutic and diagnostic agents is a paramount objective. Polyethylene (B3416737) glycol (PEG) linkers are a cornerstone technology in this endeavor, offering a powerful tool to enhance solubility, prolong circulation half-life, and improve overall stability. However, the length of the PEG linker is not a one-size-fits-all parameter; it is a critical design element that can profoundly dictate the in vivo fate and efficacy of a conjugated molecule. This guide provides a comparative analysis of different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation therapeutics.
Data Presentation: In Vivo Performance Metrics
The selection of an appropriate PEG linker length involves a trade-off between enhancing pharmacokinetic properties and potentially diminishing in vitro potency. The following tables summarize quantitative data from various in vivo studies, offering a comparative overview of how different PEG linker lengths impact key performance indicators.
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | [1] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | [1] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | [1] |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart. | [2][3] |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | [4] |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. | [2] |
| Molecule Type | PEG Linker Length | Key Biodistribution/Efficacy Finding | Reference |
| Folate-Targeted Liposomes | 2 kDa | Lower tumor accumulation. | [5] |
| Folate-Targeted Liposomes | 5 kDa | Intermediate tumor accumulation. | [5] |
| Folate-Targeted Liposomes | 10 kDa | Highest tumor accumulation and >40% tumor size reduction. | [5][6][7] |
| DNA Polyplex | 2, 5, 10, 20, 30 kDa | Increasing PEG length progressively decreased liver uptake, with 30 kDa PEG showing the lowest liver accumulation (13% of dose). | [4] |
| Affibody-Based Drug Conjugates | 4 kDa | 4.5-fold reduction in in vitro cytotoxicity compared to no PEG. | [1][5] |
| Affibody-Based Drug Conjugates | 10 kDa | 22-fold reduction in in vitro cytotoxicity, but the most effective tumor therapy in an animal model due to extended half-life. | [1][5] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are representative protocols for key in vivo experiments cited in the literature.
Pharmacokinetic Study
Objective: To determine the circulation half-life of PEGylated molecules.
Animal Model: Male Sprague Dawley rats.[8]
Procedure:
-
Administer the PEGylated and non-PEGylated control molecules to the rats via tail vein injection.[9]
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24, 48, and 72 hours) post-injection.[8]
-
Process the blood samples to separate plasma.
-
Quantify the concentration of the molecule in the plasma samples using a suitable analytical method (e.g., ELISA, radioactivity counting).[10]
-
Calculate pharmacokinetic parameters, including half-life (t½) and Area Under the Curve (AUC), using appropriate software.[8]
Biodistribution Study
Objective: To evaluate the organ and tumor distribution of PEGylated molecules.
Animal Model: Tumor-xenograft mouse models (e.g., mice bearing LNCaP or PC3-PIP tumors).[9]
Procedure:
-
Administer a radiolabeled or fluorescently-labeled version of the PEGylated molecule to the tumor-bearing mice via tail vein injection.[7][9]
-
At designated time points (e.g., 30, 60, and 120 minutes), euthanize the mice.[9]
-
Harvest organs of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs) and blood.[9]
-
Weigh the harvested organs and measure the amount of the labeled molecule in each organ using a gamma counter or fluorescence imaging system.[7][9]
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
In Vivo Efficacy (Antitumor) Study
Objective: To assess the therapeutic efficacy of PEGylated drug conjugates.[2]
Animal Model: Tumor-xenograft models are utilized.[2]
Procedure:
-
Inoculate mice with tumor cells.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[2]
-
Administer the PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control (e.g., saline) according to a specific dosing schedule (e.g., twice weekly for 3 weeks).[2]
-
Regularly measure tumor volume and body weight (e.g., 2-3 times per week).[2]
-
The study concludes when tumors in the control group reach a predetermined size, or at a set time point.
-
Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Visualizing Experimental Workflows
To further elucidate the processes involved in a comparative in vivo analysis of PEG linker lengths, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
DOTA vs. Other Chelators for Lutetium-177: A Comparative Guide for Researchers
For researchers and drug development professionals in the field of targeted radionuclide therapy, the choice of chelator is a critical determinant of a radiopharmaceutical's success. This guide provides an objective comparison of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) with other common chelating agents for the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu), supported by experimental data and detailed methodologies.
DOTA has established itself as a gold-standard chelator for ¹⁷⁷Lu, primarily due to the high thermodynamic stability and kinetic inertness of the resulting ¹⁷⁷Lu-DOTA complex. This stability is crucial to prevent the premature release of the radionuclide in vivo, which can lead to off-target toxicity and reduced therapeutic efficacy. This guide will delve into the quantitative comparisons of DOTA with other chelators such as DTPA, CHX-A''-DTPA, and NOTA, focusing on key performance indicators like radiolabeling efficiency and stability.
Quantitative Comparison of Chelator Performance
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of DOTA and alternative chelators for ¹⁷⁷Lu.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator | Targeting Molecule | Radionuclide | Radiochemical Purity (%) | Temperature (°C) | Time (min) | pH |
| DOTA | PSMA-617 | ¹⁷⁷Lu | >95% | 95 | 15-30 | 4.5-5.5[1] |
| DOTA | Nimotuzumab | ¹⁷⁷Lu | >98% | N/A | N/A | N/A[2] |
| CHX-A''-DTPA | Nimotuzumab | ¹⁷⁷Lu | >98% | N/A | N/A | N/A[2] |
| DOTA | 2-deoxy-D-glucose (DG) | ¹⁷⁷Lu | >95% | 90 | 30 | N/A[3][4] |
| DOTA | Substance P | ¹⁷⁷Lu | >95% | 90 | 30 | N/A[5] |
| DOTA | DOTATOC | ¹⁷⁷Lu | 98.3 ± 0.6% (manual) | N/A | N/A | N/A[6][7] |
Table 2: In Vitro Stability in Human Serum
| Chelator | Targeting Molecule | Radionuclide | Incubation Time | Stability (% intact complex) |
| DOTA | [Pro1,Tyr4]-bombesin | ¹⁷⁷Lu | 168 hours (7 days) | >95%[8] |
| DOTA | Nimotuzumab | ¹⁷⁷Lu | 4 days | Good stability[2] |
| CHX-A''-DTPA | Nimotuzumab | ¹⁷⁷Lu | 4 days | Good stability[2] |
| DOTA | 2-deoxy-D-glucose (DG) | ¹⁷⁷Lu | 120 hours | High degree of stability[3][4] |
| DOTA | Rituximab (DOTA(SCN) conjugate) | ¹⁷⁷Lu / ⁹⁰Y | N/A | Stable[9] |
| DOTA | Rituximab (DOTA(NHS) conjugate) | ¹⁷⁷Lu / ⁹⁰Y | N/A | Stable[9] |
The Macrocyclic Advantage: Why DOTA Excels
The superior performance of DOTA and other macrocyclic chelators like NOTA can be attributed to their structural properties.[8] The pre-organized ring structure of these molecules firmly encapsulates the metal ion, leading to high thermodynamic stability and, crucially, high kinetic inertness.[8] This kinetic inertness significantly slows the dissociation of the radiometal from the chelator in the competitive biological environment of the bloodstream, where numerous endogenous metal-binding proteins exist.[8]
In contrast, acyclic (linear) chelators like DTPA, while capable of forming thermodynamically stable complexes, often exhibit lower kinetic inertness.[8] This can make them more susceptible to transchelation, where the radionuclide is transferred to other biological molecules, such as serum proteins like transferrin.[8]
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings. Below are summaries of key experimental protocols cited in the comparison of these chelators.
Radiolabeling of DOTA-Conjugated Peptides with ¹⁷⁷Lu
This procedure describes a typical manual radiolabeling process for preparing ¹⁷⁷Lu-labeled peptides conjugated with DOTA, such as PSMA-617.[1]
Materials:
-
DOTA-conjugated precursor (e.g., PSMA-617)
-
No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)[1]
-
Ascorbic acid solution (e.g., 50 mg/mL) as a stabilizer[1]
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
Dose calibrator
-
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system for quality control
Procedure:
-
In a sterile reaction vial, combine the required volume of buffer and the desired amount of the DOTA-conjugated precursor.
-
Carefully add the required activity of ¹⁷⁷LuCl₃ to the vial and gently mix.
-
Incubate the reaction mixture at a specified temperature (e.g., 95°C) for a designated time (e.g., 15-30 minutes).[1]
-
After incubation, allow the vial to cool to room temperature.
-
Add a stabilizing solution, such as ascorbic acid, to prevent radiolysis.[1]
-
Perform quality control to determine the radiochemical purity using TLC or HPLC.
Determination of In Vitro Serum Stability
This protocol outlines a general method for assessing the stability of radiolabeled chelator complexes in human serum.[8]
Procedure:
-
The radiolabeled compound is incubated in human serum at 37°C.
-
Aliquots are taken at various time points (e.g., 1, 4, 24, 48, 72 hours).
-
The aliquots are analyzed using a suitable method, such as TLC or HPLC, to separate the intact radiolabeled complex from any released radionuclide or degradation products.
-
The percentage of intact complex is calculated at each time point relative to the initial time point (t=0).
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro evaluation of 177Lu-labeled DOTA-2-deoxy-D-glucose in mice. A novel radiopharmaceutical agent for cells imaging and therapy [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inis.iaea.org [inis.iaea.org]
- 6. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Serum Stability Assays for Radiolabeled Chelates
For Researchers, Scientists, and Drug Development Professionals
The development of novel radiopharmaceuticals requires rigorous evaluation of their stability in biological environments. A critical step in this preclinical assessment is the in vitro serum stability assay, which predicts the likelihood of a radiolabeled chelate remaining intact within the bloodstream. This guide provides a comparative overview of two widely used methods for determining the in vitro serum stability of radiolabeled chelates: Size Exclusion High-Performance Liquid Chromatography (SE-HPLC) and Radio-Thin Layer Chromatography (Radio-TLC). We present a summary of quantitative data, detailed experimental protocols, and a visual workflow to aid researchers in selecting and implementing the most appropriate assay for their needs.
Data Presentation: Comparative Stability of Radiolabeled Chelates
The stability of a radiolabeled chelate in serum is influenced by the radionuclide, the chelator, and the molecule to which it is conjugated (e.g., an antibody or peptide). The following table summarizes serum stability data for several radiolabeled chelates, analyzed by either SE-HPLC or Radio-TLC. The data is presented as the percentage of the intact radiolabeled chelate remaining after incubation in human serum at 37°C for a specified duration.
| Radiolabeled Chelate | Analytical Method | Incubation Time | % Intact Chelate | Reference |
| 111In-DTPA-Antibody | HPLC | 10 days | ~50% | [1] |
| 111In-Benzyl-EDTA-Antibody | HPLC | 10 days | >80% | [1] |
| 111In-DTPA-Trastuzumab | SE-HPLC | 5 days | ~60-65% | [2] |
| 68Ga-NODAGA-Peptide | Radio-TLC | 2 hours | >99% | [3] |
| 68Ga-PSMA-11 | RP-HPLC | 1 hour | >95% | [4] |
| 177Lu-DOTAGA-OncoFAP | HPLC | 7 days | ~95% | [5] |
Experimental Workflows and Methodologies
A generalized workflow for assessing the in vitro serum stability of a radiolabeled chelate is depicted below. This process involves incubation of the radiolabeled compound in serum, followed by separation and analysis of the components over time.
In vitro serum stability assay workflow.
Experimental Protocols
Below are detailed protocols for the SE-HPLC and Radio-TLC methods.
Method 1: Size Exclusion High-Performance Liquid Chromatography (SE-HPLC)
SE-HPLC separates molecules based on their hydrodynamic volume. Larger molecules, such as intact radiolabeled antibodies, elute earlier than smaller molecules, like dissociated radiometal chelates or radiometals bound to smaller serum proteins (e.g., transferrin).
Experimental Protocol:
-
Preparation of Serum Samples: Collect blood from healthy volunteers and allow it to clot at 37°C for 1 hour. Centrifuge the clotted blood at 400 x g and filter the resulting serum through a 0.22 µm syringe filter.[6]
-
Incubation: Add the radiolabeled chelate to the prepared human serum and incubate at 37°C in a humidified chamber with 5% CO₂.[6] The final concentration of the radiolabeled compound should be carefully chosen.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 24, 48, 96 hours), withdraw aliquots of the incubation mixture for analysis.[7]
-
SE-HPLC Analysis:
-
Column: Utilize a size exclusion column appropriate for the size of the radiolabeled molecule (e.g., TSK 3000SW or Bio Silect SEC 250-5).[2][6]
-
Mobile Phase: An isotonic buffer such as phosphate-buffered saline (PBS) at pH 7.4 is commonly used.[2][6]
-
Detection: Use an in-line radioactivity detector to monitor the elution of radiolabeled species. A UV detector (at 280 nm) can be used simultaneously to monitor protein elution.[2][6]
-
-
Data Analysis: Integrate the radioactivity peaks corresponding to the intact radiolabeled chelate and any dissociated/transchelated species. The percentage of intact chelate is calculated as the ratio of the peak area of the intact compound to the total radioactivity detected.
Method 2: Radio-Thin Layer Chromatography (Radio-TLC)
Radio-TLC is a planar chromatographic technique where a stationary phase on a plate is used to separate components of a mixture based on their differential partitioning between the stationary and mobile phases. It is a simpler and often faster method compared to HPLC.
Experimental Protocol:
-
Preparation of Serum Samples: Prepare human serum as described in the SE-HPLC protocol.
-
Incubation: Mix the radiolabeled chelate with human serum and incubate at 37°C.[3]
-
Time-Point Sampling: Collect aliquots at various time intervals (e.g., 30, 60, 120 minutes).[3]
-
Radio-TLC Analysis:
-
Stationary Phase: Silica-gel impregnated glass fiber sheets are commonly used.[6]
-
Spotting: Apply a small volume (e.g., 1-5 µL) of the serum sample onto the origin of the TLC plate.[8]
-
Mobile Phase: The choice of mobile phase is critical and depends on the properties of the radiolabeled chelate. A common mobile phase is a 1:1 (v/v) mixture of 10% aqueous ammonium (B1175870) acetate (B1210297) and methanol.[6] For some compounds, 0.1 M citric acid or saline may be used.[3]
-
Development: Place the TLC plate in a development chamber containing the mobile phase and allow the solvent front to move up the plate.
-
Detection: After development, the distribution of radioactivity on the TLC plate is determined using a radio-TLC scanner or by exposing the plate to a phosphor screen.[9]
-
-
Data Analysis: The intact radiolabeled chelate will typically have a different retention factor (Rf) from the free radiometal or its complexes with serum proteins. The percentage of intact chelate is determined by quantifying the radioactivity at the respective Rf values.
Comparison of Methods
| Feature | Size Exclusion HPLC (SE-HPLC) | Radio-Thin Layer Chromatography (Radio-TLC) |
| Principle | Separation based on molecular size in solution. | Separation based on differential partitioning between stationary and mobile phases. |
| Resolution | High resolution, capable of separating species with small differences in size. | Generally lower resolution than HPLC, but can be optimized.[8] |
| Speed | Slower, with typical run times of 15-30 minutes per sample. | Faster, with development times typically under 15 minutes. |
| Equipment | Requires a dedicated HPLC system with a radioactivity detector. | Requires a TLC scanner or phosphor imager, which is generally less expensive. |
| Information Provided | Provides information on the size of radiolabeled species, allowing for the identification of protein binding. | Provides information on the polarity and binding of the radiolabeled species to the stationary phase. |
| Sample Volume | Typically requires larger injection volumes (e.g., 20 µL).[2] | Requires very small sample volumes (e.g., 1-5 µL).[8] |
Conclusion
Both SE-HPLC and Radio-TLC are valuable techniques for assessing the in vitro serum stability of radiolabeled chelates. SE-HPLC offers higher resolution and provides detailed information about the size of the radiolabeled species, making it ideal for studying transchelation to serum proteins. Radio-TLC is a simpler, faster, and more cost-effective method that is well-suited for rapid screening of stability. The choice between these methods will depend on the specific research question, the properties of the radiolabeled chelate, and the available resources. For a comprehensive stability assessment, employing both techniques can provide complementary and confirmatory data.
References
- 1. Comparative serum stability of radiochelates for antibody radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterisation of 111In-DTPA-trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Properties of 68Ga-labelled Folic Acid Conjugates: Improvement Using HEHE Tag | MDPI [mdpi.com]
- 4. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A rapid and systematic approach for the optimization of radio-TLC resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
DOTA vs. HBED-CC for PSMA Targeting: A Head-to-Head Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of chelators for PSMA-targeted radiopharmaceuticals. This guide provides a data-driven comparison of DOTA and HBED-CC, focusing on performance, experimental protocols, and key differentiators to inform rational drug design and development.
The landscape of prostate cancer diagnosis and therapy has been revolutionized by the advent of Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceuticals. The choice of the chelator, a molecule that securely holds the radioactive metal, is a critical determinant of the overall performance of these agents. Two of the most prominent chelators used in conjunction with PSMA-targeting ligands are the macrocyclic DOTA and the acyclic HBED-CC. This guide presents a head-to-head comparison of their performance based on preclinical and clinical data.
Performance at a Glance: DOTA vs. HBED-CC
| Feature | DOTA (e.g., in PSMA-617) | HBED-CC (e.g., in PSMA-11) | Key Considerations |
| Structure | Macrocyclic | Acyclic | Structure influences labeling kinetics and stability. |
| Radiolabeling with Gallium-68 | Requires heating (typically 85-97°C) | Can be performed at room temperature | Room temperature labeling is advantageous for heat-sensitive molecules and simplifies production.[1][2] |
| Radiochemical Yield | High (>90%) | High (>90%) | Both chelators provide excellent radiochemical yields under optimized conditions.[2] |
| In Vivo Stability | High | High | Both form stable complexes with Gallium-68 in vivo.[1][2] |
| Lipophilicity | Generally more hydrophilic | Can be more lipophilic | Lipophilicity affects biodistribution and clearance pathways.[1][3] |
| Tumor Uptake | High | High | Both demonstrate high and specific uptake in PSMA-expressing tumors.[4][5][6] |
| Normal Tissue Biodistribution | Lower retention in kidneys and salivary glands compared to HBED-CC conjugates in some studies.[4][5] | Higher uptake and retention in kidneys, salivary glands, and spleen in some preclinical models.[4][5][6][7] | Biodistribution in healthy organs is a critical factor for imaging contrast and therapeutic toxicity. |
| Clinical Detection Rate | No significant difference reported between 68Ga-PSMA-617 and 68Ga-PSMA-11 in detecting tumor lesions.[8][9] | No significant difference reported compared to DOTA-based agents in terms of detection rate.[8][9] | Both are clinically effective for detecting prostate cancer recurrence.[8][9] |
In-Depth Performance Analysis
Radiolabeling and Stability
Both DOTA and HBED-CC are highly effective at chelating Gallium-68 (68Ga), the most commonly used positron-emitting radionuclide for PSMA-PET imaging. A key practical difference lies in the reaction conditions. HBED-CC allows for rapid and efficient radiolabeling at room temperature, which is a significant advantage for producing radiopharmaceuticals, especially those involving heat-sensitive targeting vectors.[1][2] DOTA, on the other hand, typically requires heating to achieve optimal radiolabeling yields.[10] Despite these differences in labeling protocols, both chelators form highly stable complexes with 68Ga, which is crucial to prevent the release of the radionuclide in vivo.[1]
Preclinical Biodistribution and Tumor Targeting
Preclinical studies comparing DOTA- and HBED-CC-conjugated PSMA inhibitors have revealed important differences in their pharmacokinetic profiles. In a direct comparative study using a similar Glu-urea-Lys targeting scaffold, the HBED-CC conjugate (68Ga-DKFZ-PSMA-11) demonstrated higher uptake and retention in normal tissues such as the kidneys, blood, spleen, and salivary glands compared to the DOTA-conjugated counterpart.[4][5][6][7] Conversely, the DOTA-based agent showed faster clearance from these organs, which could potentially lead to better imaging contrast at later time points and a more favorable dosimetry for therapeutic applications.
Despite these differences in normal tissue biodistribution, both types of agents have consistently shown high and specific uptake in PSMA-positive tumors in preclinical models.[4][5][6] Some studies have indicated that the choice of chelator can influence the overall lipophilicity of the radiotracer, which in turn affects its interaction with the PSMA receptor and its clearance pathway.[1] It has been suggested that the aromatic components of HBED-CC may contribute to the binding of the radiotracer to PSMA, potentially influencing its biological behavior.[1][11]
Clinical Performance
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments cited in the comparison of DOTA and HBED-CC based PSMA agents.
68Ga Radiolabeling of PSMA Ligands
A standardized protocol for the automated synthesis of 68Ga-PSMA-11 (HBED-CC) is as follows:
-
68Ga Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.
-
Reaction Setup: In a reaction vial, combine the PSMA-11 precursor (10-20 µg) with a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5).[12]
-
Labeling Reaction: Add the 68GaCl3 eluate to the reaction vial. For HBED-CC, the reaction proceeds rapidly at room temperature. For DOTA, the mixture is typically heated at 85-97°C for 3-8 minutes.[10][12]
-
Purification: The reaction mixture is passed through a C18 SPE cartridge to retain the radiolabeled product and wash away unreacted 68Ga.
-
Elution and Formulation: The purified [68Ga]Ga-PSMA ligand is eluted from the cartridge with an ethanol/water mixture and formulated in sterile saline for injection.[13]
-
Quality Control: Radiochemical purity is assessed by radio-TLC and radio-HPLC.[10][13]
In Vitro Cell Uptake and Binding Affinity Assays
-
Cell Culture: Culture PSMA-expressing (e.g., LNCaP or DU145-PSMA) and non-expressing (e.g., DU145) prostate cancer cells in appropriate media.[14][15]
-
Cell Seeding: Seed a known number of cells (e.g., 0.25 x 106 cells/well) in a multi-well plate one day prior to the assay.[14]
-
Uptake Assay:
-
Replace the culture medium with fresh medium.
-
Add the 67Ga- or 68Ga-labeled PSMA tracer at a final concentration of 1 nM.
-
Incubate the plates at 37°C for various time points (e.g., 30, 60 minutes).[14][15]
-
Wash the cells with cold PBS to remove unbound radioactivity.
-
Lyse the cells with NaOH and measure the radioactivity in a gamma counter.[14]
-
-
Binding Affinity (IC50) Assay:
-
Perform a competitive binding experiment using a constant concentration of the radiolabeled ligand and increasing concentrations of the non-radioactive ("cold") competitor.[14]
-
Following incubation, washing, and cell lysis, measure the bound radioactivity.
-
Calculate the IC50 value, which represents the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[14]
-
Visualizing the Workflow and Logic
To better understand the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for the evaluation of PSMA-targeted radiotracers.
Caption: Decision logic for selecting between DOTA and HBED-CC.
Conclusion
Both DOTA and HBED-CC are excellent chelators for the development of 68Ga-labeled PSMA-targeted radiopharmaceuticals. The choice between them is not straightforward and depends on the specific goals of the research or clinical application.
-
HBED-CC offers the significant advantage of room temperature labeling, which can simplify the production process and is ideal for heat-sensitive targeting molecules.
-
DOTA may offer a more favorable biodistribution profile with lower accumulation in non-target organs like the kidneys and salivary glands, which is a particularly important consideration for the development of PSMA-targeted radioligand therapies to minimize off-target toxicity.
Ultimately, for diagnostic imaging purposes, clinical data suggests that both DOTA- and HBED-CC-based 68Ga-PSMA agents are equally effective. For therapeutic applications, the nuances of their biodistribution and clearance kinetics warrant careful consideration and further investigation to optimize the therapeutic index.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluating the biodistribution for [68Ga]Ga-PSMA-11 and [18F]F-PSMA-1007 PET/CT with an inter- and intrapatient based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Comparative Study of (68)Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differences in Distribution and Detection Rate of the [68Ga]Ga-PSMA Ligands PSMA-617, -I&T and -11—Inter-Individual Comparison in Patients with Biochemical Relapse of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of DOTA-(t-Butyl)3-PEG5-azide: A Comprehensive Guide for Laboratory Professionals
Introduction
DOTA-(t-Butyl)3-PEG5-azide is a valuable bifunctional linker used in bioconjugation, radiolabeling, and the development of antibody-drug conjugates (ADCs). While its utility in research is significant, the presence of an azide (B81097) functional group necessitates strict adherence to safety and disposal protocols. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. The primary and most critical recommendation is that all waste containing this compound be managed as hazardous waste and disposed of through a licensed chemical waste contractor.
Hazard Assessment and Stability
The principal hazard associated with this compound stems from its azide moiety. Organic azides are a class of compounds known for their potential to be energetic or explosive, particularly under conditions of heat, shock, or friction.[1][2] Additionally, azides can react with certain metals, such as lead and copper often found in plumbing, to form highly unstable and shock-sensitive metal azides.[3][4] It is also crucial to avoid contact with acids, which can produce the highly toxic and explosive hydrazoic acid.[1][3]
However, the stability of organic azides is highly dependent on their molecular structure.[1] An assessment of this compound indicates a relatively stable molecule under normal laboratory conditions due to its high molecular weight and favorable ratio of carbon to nitrogen atoms.[5][6]
Stability Profile of this compound
| Parameter | Value | Assessment |
| Molecular Formula | C₄₀H₇₆N₈O₁₂[7][8] | - |
| Molecular Weight | 861.09 g/mol [7][8] | High molecular weight generally correlates with increased stability and lower volatility.[5] |
| Carbon-to-Nitrogen (C/N) Ratio | 40 Carbons / 8 Nitrogens = 5.0 | A C/N ratio where the number of carbon atoms exceeds the number of nitrogen atoms suggests the compound is stable enough for careful handling and is not prone to spontaneous decomposition.[1][5] |
| Rule of Six | 40 Carbon Atoms / 1 Azide Group = 40 | This value is significantly greater than the minimum threshold of six carbon atoms per energetic group, indicating sufficient dilution of the energetic azide group to render the compound relatively safe to handle.[1][5] |
Despite its relative stability, all waste containing this compound must be treated as potentially hazardous.
Core Disposal Procedure: Untreated Waste Management
The safest and most compliant method for disposing of this compound is to manage it as untreated hazardous waste. This involves proper segregation, labeling, and storage prior to collection by a certified environmental services contractor.
Step-by-Step Protocol for Untreated Waste:
-
Segregation: Collect all waste containing this compound—including pure compound, solutions, and contaminated consumables (e.g., pipette tips, gloves)—in a dedicated, compatible hazardous waste container.
-
Container Selection: Use a clearly labeled, non-metallic container, such as high-density polyethylene (B3416737) (HDPE) or glass with a non-metallic cap.[9] This prevents the formation of dangerous metal azides.
-
Labeling: The container must be clearly and accurately labeled with "Hazardous Waste," "Azide Compound," and a complete list of its chemical contents, including solvents and their approximate concentrations.
-
Storage: Store the sealed waste container in a cool, dry, designated secondary containment area away from incompatible materials, particularly acids and metals.[3]
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. ph.health.mil [ph.health.mil]
- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
